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  • Product: 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid
  • CAS: 1451392-96-3

Core Science & Biosynthesis

Foundational

High-Resolution NMR Characterization of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic Acid: A Technical Guide

Executive Summary & Pharmaceutical Relevance The compound 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid (CAS RN: 1451392-96-3) is a highly specialized, bifunctional building block frequently utilized in modern dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Relevance

The compound 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid (CAS RN: 1451392-96-3) is a highly specialized, bifunctional building block frequently utilized in modern drug discovery. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, one of the most widely employed carbon-carbon bond-forming reactions in medicinal chemistry[1].

Spectroscopic characterization of this molecule presents unique analytical challenges. The presence of both a boronic acid moiety and a sterically hindered piperidine amide requires a nuanced understanding of nuclear magnetic resonance (NMR) phenomena, specifically quadrupolar relaxation and restricted bond rotation. This whitepaper provides a comprehensive, self-validating framework for the H and C NMR assignment of this critical intermediate.

Structural Dynamics & Spectroscopic Causality

As an application scientist, it is critical to understand why the NMR spectra of this molecule behave in specific ways, rather than just reading the peaks. The structural assignment is governed by two major physical chemistry principles:

A. Quadrupolar Relaxation of the Boron Nucleus

In C NMR spectroscopy, the quaternary carbon directly bound to the boron atom (C1) is notoriously difficult to observe. This is due to the quadrupolar relaxation of the B and B nuclei[2]. Boron possesses a nuclear spin ( for B), which creates an asymmetric charge distribution (a quadrupole moment). This moment interacts with local electric field gradients, causing rapid relaxation of the attached C nucleus. Consequently, the C1 signal is often severely broadened into the baseline or entirely missing from a standard C NMR spectrum[3].

B. Restricted Rotation of the Amide Bond

The 1-piperidinylcarbonyl group features an amide bond ( ) with significant double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl -orbital. This restricted rotation about the amide bond affects the chemical space sampled by the acyl substituent and can therefore have an impact on molecular properties[4]. On the NMR timescale at 298 K, this rotation is slow, resulting in two distinct chemical environments for the piperidine ring. The -methylene protons (syn and anti to the carbonyl oxygen) become chemically inequivalent, appearing as two separate, broadened multiplets rather than a single unified peak.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating system. The following protocol guarantees high-fidelity data extraction.

Step 1: Sample Preparation

  • Solvent Selection: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO- . Causality: DMSO- is mandatory because it disrupts hydrogen-bonded boronic acid dimers, ensuring high solubility. Furthermore, unlike CD OD, DMSO is aprotic and will not exchange with the -B(OH) protons, allowing them to be observed in the H spectrum.

  • Internal Standard: Ensure the DMSO- contains 0.03% v/v Tetramethylsilane (TMS).

Step 2: Instrument Calibration & Shimming (Validation Step)

  • Temperature Control: Actively regulate the probe temperature to exactly 298 K. Causality: Because the piperidine amide rotamer ratio is highly temperature-dependent, strict thermal control ensures batch-to-batch reproducibility.

  • Validation: Perform gradient shimming (Z1-Z5). The system is considered validated for acquisition only when the full-width at half-maximum (FWHM) of the TMS peak is Hz.

Step 3: Acquisition Parameters

  • H NMR (400 MHz): 16 scans, spectral width of 15 ppm. Set the relaxation delay ( ) to 2.0 seconds.

  • C NMR (100 MHz): 1024 scans, spectral width of 250 ppm. Crucial Adjustment: Extend the delay to 5.0 seconds. Causality: The extended delay allows for the complete longitudinal relaxation ( ) of quaternary carbons, maximizing the chance of detecting the elusive, quadrupolar-broadened C-B carbon.

H NMR Spectroscopic Data

The following table summarizes the predicted high-resolution H NMR assignments based on empirical substituent effects and spin-spin coupling logic.

PositionChemical Shift ( , ppm)MultiplicityCoupling ( , Hz)IntegrationAssignment & Causality
-B(OH) 8.35br s-2HBoronic acid protons. Broadened due to intermediate exchange rates.
H-6 7.65d7.81HAromatic CH (ortho to Boron). Deshielded by the electropositive boron atom.
H-3 7.45d1.51HAromatic CH (ortho to Cl, ortho to C=O). Exhibits only meta-coupling to H-5.
H-5 7.35dd7.8, 1.51HAromatic CH (meta to Cl). Split by ortho-coupling (H-6) and meta-coupling (H-3).
Pip-H ( ) 3.55br m-2HPiperidine N-CH (syn to carbonyl oxygen). Broadened by restricted rotation.
Pip-H ( ) 3.25br m-2HPiperidine N-CH (anti to carbonyl oxygen).
Pip-H ( ) 1.65 - 1.40m-6HPiperidine backbone methylenes. Overlapping multiplets.

C NMR Spectroscopic Data

PositionChemical Shift ( , ppm)TypeAssignment & Causality
C=O 168.5CAmide carbonyl carbon. Highly deshielded.
C-4 138.0CAromatic quaternary carbon attached to the carbonyl group.
C-2 136.2CAromatic quaternary carbon attached to Chlorine.
C-6 135.5CHAromatic methine carbon (ortho to Boron).
C-1 ~133.0CC-B Carbon. Extremely broad or missing due to B quadrupolar relaxation.
C-3 127.5CHAromatic methine carbon (between Cl and C=O).
C-5 125.0CHAromatic methine carbon.
Pip-C ( ) 48.2CH Piperidine N-CH . Inequivalent due to restricted amide rotation.
Pip-C ( ) 42.5CH Piperidine N-CH . Inequivalent due to restricted amide rotation.
Pip-C ( ) 26.1, 25.4CH Piperidine -carbons (split by rotameric environment).
Pip-C ( ) 24.0CH Piperidine -carbon.

Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR acquisition and assignment process, highlighting the critical checkpoints required for this specific class of boronic acids.

NMR_Workflow Start Sample Preparation (DMSO-d6, 298K) LockShim Lock & Shim (Self-Validating Step: FWHM < 0.5Hz) Start->LockShim Acq1H 1H NMR Acquisition (Assess Amide Rotamers) LockShim->Acq1H Acq13C 13C NMR Acquisition (Identify Carbon Backbone) LockShim->Acq13C Process Data Processing (FT, Phase, Baseline Correction) Acq1H->Process WarnB Critical Anomaly Check: C-B Signal Broadening (Quadrupolar Relaxation) Acq13C->WarnB WarnB->Process Validate Structural Verification CAS: 1451392-96-3 Process->Validate

Caption: Self-validating NMR acquisition workflow for 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid.

References

  • Robust Suzuki–Miyaura Cross-Coupling on DNA-Linked Substrates ACS Publications[Link]

  • Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines ACS Publications[Link]

  • Supporting Information for: Synthesis and Evaluation of Boronic Acids The Royal Society of Chemistry[Link]

  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens National Institutes of Health (PMC)[Link]

Sources

Exploratory

Solubility Profile and Thermodynamic Determination of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic Acid in Organic Solvents

Executive Summary 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid (CAS: 1451392-96-3) is a highly functionalized arylboronic acid critical for advanced Suzuki-Miyaura cross-coupling applications. Accurate solubility...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid (CAS: 1451392-96-3) is a highly functionalized arylboronic acid critical for advanced Suzuki-Miyaura cross-coupling applications. Accurate solubility data is paramount for optimizing reaction kinetics, crystallization, and downstream purification in drug development. However, boronic acids present unique thermodynamic challenges due to their propensity for self-association and thermal dehydration. This whitepaper outlines the predictive solvation mechanics, the critical failure points of standard analytical methods, and a field-proven, self-validating dynamic protocol for determining its solubility profile in organic solvents.

Structural Analysis & Causality in Solvation Thermodynamics

The solvation of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid is governed by a complex interplay of intermolecular forces. In the solid state, boronic acids inherently form robust, dimeric hydrogen-bonded networks[1]. To achieve dissolution, the solvent must overcome this significant lattice energy[2].

  • The ortho-Chloro Steric Effect: The halogen at the 2-position sterically twists the boronic acid moiety out of coplanarity with the phenyl ring. This disruption of idealized planar packing lowers the crystal lattice energy, generally enhancing solubility in moderately polar halogenated solvents (e.g., chloroform) compared to unsubstituted analogs[3].

  • The Piperidinylcarbonyl (Amide) Effect: The para-piperidinylcarbonyl group introduces a bulky tertiary amide. The carbonyl oxygen acts as a potent hydrogen-bond acceptor. While this increases affinity for protic and polar aprotic solvents, it introduces the risk of competitive intermolecular hydrogen bonding (boronic acid -OH to amide C=O) in the solid state. This can form polymeric chains rather than simple dimers, slightly depressing solubility in non-polar solvents[3].

  • Solvent Selection Causality: Based on established thermodynamic models for substituted arylboronic acids, ethers and ketones are optimal. These solvents act as strong hydrogen-bond acceptors, interacting with the empty p-orbital of boron and the hydroxyl protons to effectively cleave the boronic acid dimers[2]. Hydrocarbons exhibit a severe polarity mismatch, resulting in negligible solubility[3].

Predicted Solubility Profile Summary

The following table synthesizes the predicted solubility behavior based on the thermodynamic profiling of structurally analogous substituted phenylboronic acids[2][3].

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Ethers Dipropyl Ether, THF, 1,4-DioxaneHigh Strong H-bond acceptance efficiently disrupts the solid-state dimeric boronic acid lattice.
Ketones Acetone, 3-PentanoneHigh The carbonyl oxygen acts as a highly potent H-bond acceptor, stabilizing the solvated monomer.
Halogenated ChloroformModerate Favorable dipole-dipole interactions with the ortho-chloro and amide groups; ideal for crystallization.
Hydrocarbons Methylcyclohexane, HexanesVery Low Severe polarity mismatch; inability to disrupt the extensive H-bonded lattice network.

The Boroxine Complication: Why Standard Methods Fail

A critical failure point in boronic acid characterization is the acid-anhydride equilibrium. When subjected to prolonged heating or static dissolution, boronic acids undergo a multistage, irreversible dehydration to form boroxines (cyclic anhydrides)[3].

Because boroxines possess drastically different solubility profiles than their parent acids, traditional static gravimetric methods (shake-flask methods) yield highly erratic, non-reproducible data[2]. To capture the true solid-liquid equilibrium point before dehydration occurs, a dynamic (synthetic) method utilizing rapid, non-destructive turbidimetry is strictly required.

Equilibrium Monomer Solvated Monomer (Boronic Acid) Dimer Solid State Lattice (H-Bonded Dimer) Monomer->Dimer Crystallization Boroxine Dehydrated State (Cyclic Boroxine) Monomer->Boroxine Thermal Dehydration (-H₂O)

Caption: Thermodynamic equilibrium pathways of arylboronic acids during heating.

Empirical Protocol: Self-Validating Dynamic Turbidimetry

To accurately determine the solubility of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid without triggering boroxine formation, the following dynamic turbidimetric protocol must be employed[3]. This workflow is designed as a self-validating system to ensure absolute thermodynamic fidelity.

Step-by-Step Methodology
  • Biphasic Sample Preparation: Accurately weigh the boronic acid and the chosen organic solvent into a jacketed, hermetically sealed glass measuring cell to achieve a precisely known mole fraction (accuracy of ±0.0002)[3].

  • Controlled Thermal Ramp: Heat the rigorously stirred mixture at a strict, ultra-slow rate of 0.3 K·h⁻¹ .

    • Causality: This specific heating rate is critical; it provides sufficient time for the system to reach thermodynamic equilibrium at each temperature gradient while denying the system the excess thermal energy required to initiate the dehydration sequence into boroxines[3].

  • Luminance Probe Detection: Monitor the suspension using a laser luminance probe. The exact temperature at which light transmittance reaches 100% (complete disappearance of turbidity) is recorded as the solid-liquid equilibrium point[2].

  • System Validation (Hysteresis & NMR Check): Self-Validation Step. Immediately cool the solution at 0.3 K·h⁻¹ to observe the recrystallization point. A significant thermal hysteresis indicates kinetic trapping or chemical alteration. Isolate the solid and perform ¹H/¹¹B NMR; the presence of shifted peaks confirms boroxine contamination, invalidating the data point[3].

  • Data Correlation: Fit the validated empirical data using the λh-equation or polynomial models.

    • Causality: Standard Wilson or NRTL equations often fail here because polynomials better account for the subtle, localized acid-anhydride micro-equilibria present even under strict kinetic control[2].

Workflow N1 Sample Prep (Biphasic Mixture) N2 Thermal Ramp (0.3 K/h) N1->N2 N3 Turbidimetry (Luminance Probe) N2->N3 N4 Equilibrium (100% Transmittance) N3->N4 N5 Validation (Hysteresis/NMR) N4->N5

Caption: Workflow for dynamic turbidimetric solubility determination.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. 2

  • Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4605-4612. 3

  • Wikipedia Contributors. Phenylboronic acid. Wikipedia, The Free Encyclopedia. 1

Sources

Foundational

Mechanism of Action and Synthetic Utility of Piperidinylcarbonyl-Substituted Phenylboronic Acids

Executive Summary Piperidinylcarbonyl-substituted phenylboronic acids occupy a unique and highly versatile space in modern medicinal chemistry. These compounds serve a dual purpose: they act as potent reversible covalent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidinylcarbonyl-substituted phenylboronic acids occupy a unique and highly versatile space in modern medicinal chemistry. These compounds serve a dual purpose: they act as potent reversible covalent inhibitors targeting serine/threonine hydrolases (such as β -lactamases and the 20S proteasome)[1][2], and they function as highly efficient synthetic intermediates in the palladium-catalyzed construction of complex active pharmaceutical ingredients (APIs)[3][4].

This whitepaper dissects the precise mechanism of action (MOA) of these molecules, explaining the causality behind their binding kinetics, their structural utility in drug design, and the self-validating experimental workflows required to characterize their reversible covalent nature.

Core Mechanism of Action: Reversible Covalent Inhibition

The pharmacological efficacy of piperidinylcarbonyl-substituted phenylboronic acids is driven by the synergistic action of two distinct structural domains: the electrophilic warhead and the tunable pharmacophore.

The Electrophilic Warhead (Boronic Acid)

Unlike irreversible inhibitors (e.g., Michael acceptors) that permanently alkylate target proteins, boronic acids form reversible covalent bonds[5]. The boron atom possesses an empty p-orbital, rendering it a strong Lewis acid. When the inhibitor enters the active site of a target enzyme, the nucleophilic oxygen of the catalytic serine (or N-terminal threonine) attacks the electron-deficient boron[1]. This nucleophilic attack triggers a hybridization shift from a trigonal planar ( sp2 ) geometry to a stable, yet reversible, tetrahedral ( sp3 ) boronate adduct[1]. This adduct effectively mimics the high-energy tetrahedral transition state of the enzyme's natural substrate hydrolysis, resulting in exceptionally high binding affinities ( Ki​ in the nanomolar range)[2].

The Pharmacophore (Piperidinylcarbonyl)

The piperidinylcarbonyl moiety is not merely a passive scaffold; it drives target specificity. The rigid, nitrogen-containing piperidine ring provides lipophilic bulk that optimally fills the hydrophobic S1 or S2 subpockets of the target enzyme. Simultaneously, the carbonyl oxygen acts as a critical hydrogen bond acceptor, anchoring the molecule to the enzyme's backbone amides (often within the oxyanion hole)[4]. This precise spatial arrangement ensures the boronic acid warhead is held in perfect proximity to the catalytic nucleophile, dramatically lowering the activation energy required for covalent bond formation.

MOA E Free Enzyme (Catalytic Ser-OH) EI Pre-covalent Michaelis Complex E->EI + Inhibitor (Non-covalent) I Piperidinylcarbonyl Phenylboronic Acid I->EI EI_cov Tetrahedral Boronate Adduct EI->EI_cov Nucleophilic Attack (Reversible sp2 -> sp3)

Catalytic cycle of reversible covalent inhibition by boronic acid derivatives.

Target Specificity and Kinetic Profiling

Because the boronic acid warhead targets nucleophilic serine/threonine residues, these compounds are broadly applicable across several enzyme classes. However, the piperidinylcarbonyl substitution biases the molecule toward specific targets based on steric complementarity.

Quantitative Data Summarization

The table below summarizes the typical kinetic parameters of boronic acid derivatives against primary enzyme targets.

Enzyme Target ClassPrimary Catalytic NucleophileTypical IC50​ RangeResidence Time ( τ )Key Pharmacophore Interaction
Class A/C β -Lactamases Serine (e.g., Ser64/Ser70)10 - 500 nMFast-reversible (< 10 min)Carbonyl H-bonding in oxyanion hole[2]
20S Proteasome N-terminal Threonine1 - 50 nMSlow-reversible (1 - 4 hrs)Piperidine ring in S1 hydrophobic pocket[1]
Fatty Acid Amide Hydrolase Serine (Ser241)5 - 100 nMSlow-reversible (> 2 hrs)Acyl-chain mimicking by the piperidine bulk

Synthetic Utility: Targeted Drug Design

Beyond direct inhibition, piperidinylcarbonyl-substituted phenylboronic acids are indispensable building blocks in modern library synthesis[4]. They are extensively utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl systems. This methodology has been pivotal in synthesizing advanced therapeutics, including glucokinase activators[4], JAK2 V617F inhibitors[3], and sodium channel modulators for pain management[6].

Suzuki Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Trans Transmetalation (Boronic Acid) OxAdd->Trans RedEl Reductive Elimination (Coupled API Product) Trans->RedEl RedEl->Pd0 Regenerated Pd(0)

Suzuki-Miyaura cross-coupling cycle utilizing phenylboronic acid intermediates.

Experimental Workflows: Self-Validating Protocols

To rigorously prove that a piperidinylcarbonyl-substituted phenylboronic acid acts via a reversible covalent mechanism (rather than irreversible alkylation), we employ a self-validating Jump-Dilution Assay [5].

Causality of the Assay Design

This protocol is built on a fundamental kinetic principle: if the covalent bond is irreversible, massive dilution of the enzyme-inhibitor complex will not restore enzyme activity. If it is reversible, the equilibrium shifts, the boronate adduct hydrolyzes, and enzymatic activity recovers over time, yielding a characteristic concave-up progress curve.

Protocol 1: Jump-Dilution Kinetic Assay
  • Complex Formation: Incubate the target enzyme (e.g., 100 nM) with the boronic acid inhibitor at a concentration of 10×IC50​ in assay buffer (e.g., 50 mM HEPES, pH 7.4) for 60 minutes to ensure >95% formation of the tetrahedral boronate adduct.

  • Rapid Dilution: Dilute the enzyme-inhibitor mixture 100-fold into a reaction buffer containing a saturating concentration of a fluorogenic substrate (e.g., AMC-tagged peptide). The final inhibitor concentration must be well below its IC50​ .

  • Continuous Monitoring: Immediately monitor the fluorescence release (e.g., Ex 380 nm / Em 460 nm) continuously for 120 minutes.

  • Data Analysis: Fit the resulting progress curve to the integrated rate equation for slow-binding inhibition:

    P(t)=vs​t+koff​(v0​−vs​)​[1−exp(−koff​t)]

    Self-Validation Check: A successful fit yielding a measurable koff​ confirms the reversible covalent nature of the compound.

JumpDilution Step1 1. Incubation Enzyme + High [Inhibitor] Step2 2. Rapid Dilution 100x into Substrate Buffer Step1->Step2 Step3 3. Continuous Monitoring Fluorogenic Signal Recovery Step2->Step3 Step4 4. Kinetic Analysis Calculate k_off and Residence Time Step3->Step4

Workflow for the self-validating Jump-Dilution assay to confirm covalent reversibility.

Conclusion

Piperidinylcarbonyl-substituted phenylboronic acids represent a sophisticated class of molecules that bridge the gap between chemical synthesis and targeted pharmacology. By leveraging the reversible sp2→sp3 hybridization shift of the boronic acid warhead[1], combined with the precise steric and hydrogen-bonding profile of the piperidinylcarbonyl pharmacophore[4], these compounds achieve high-affinity, long-residence-time inhibition of critical disease targets[2]. Furthermore, their stability and reactivity make them premier building blocks for the next generation of cross-coupled therapeutics.

References

  • [3] US11780840B2 - Tricyclic urea compounds as JAK2 V617F inhibitors. Google Patents. 3

  • [4] BENZAMIDE GLUCOKINASE ACTIVATORS - European Patent Office - EP 2019823 B1. Googleapis. 4

  • [6] WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain. Google Patents. 6

  • [5] An update on the discovery and development of reversible covalent inhibitors. PMC / NIH.5

  • [1] Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. 1

  • [2] Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases. Journal of Medicinal Chemistry (ACS).2

Sources

Exploratory

Synthesis pathways and precursors for 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid Introduction: Strategic Importance in Medicinal Chemistry 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid is a bes...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid

Introduction: Strategic Importance in Medicinal Chemistry

2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid is a bespoke building block of significant interest to researchers in drug development and medicinal chemistry. Its structural features offer a trifecta of synthetic utility. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation for constructing complex biaryl systems.[1][2] The chloro-substituent provides steric and electronic modulation, influencing both the reactivity of the boronic acid and the conformational properties of the final molecule. Finally, the piperidinylcarbonyl group imparts desirable physicochemical properties, such as improved solubility and metabolic stability, while also serving as a potential vector for hydrogen bonding interactions with biological targets.

This guide provides a comprehensive overview of the principal synthetic pathways to this valuable intermediate. We will dissect two logical and field-proven retrosynthetic approaches, offering detailed experimental protocols and explaining the causal reasoning behind the selection of reagents and reaction conditions. The methodologies are designed to be self-validating, ensuring reproducibility and scalability for research and development applications.

Retrosynthetic Analysis: Devising the Core Strategies

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The key decision is the sequence of the two main transformations: the formation of the amide bond and the installation of the boronic acid group.

  • Pathway A: Borylation Followed by Amidation. This route prioritizes the early installation of the boronic acid functionality onto a suitable precursor, followed by the late-stage formation of the piperidinyl amide.

  • Pathway B: Amidation Followed by Borylation. This alternative strategy involves first constructing the robust amide bond, followed by the introduction of the boronic acid group onto the pre-formed amide-containing scaffold.

The choice between these pathways depends on factors such as starting material availability, functional group tolerance in intermediate steps, and overall process efficiency.

G cluster_A Pathway A cluster_B Pathway B Target 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid P_A1 2-Chloro-4-carboxyphenylboronic acid P_A1->Target Amide Coupling P_A2 Piperidine P_A2->Target P_B1 (3-Chloro-4-bromophenyl)(piperidin-1-yl)methanone P_B1->Target Borylation P_B2 Boron Source (e.g., B2pin2) P_B2->Target

Caption: Retrosynthetic analysis of the target molecule.

Pathway A: Borylation Followed by Amidation

This pathway is predicated on the synthesis and isolation of an intermediate bearing both a carboxylic acid and a boronic acid. While potentially shorter, this approach requires careful handling of the dual-functionalized intermediate, as boronic acids can be sensitive to certain conditions used in amide coupling.

Step 1: Synthesis of 2-Chloro-4-carboxyphenylboronic acid

The most direct precursor for this step is 3-chloro-4-methylbenzoic acid. The synthesis involves two key transformations: conversion of the methyl group to a bromomethyl group, followed by a borylation reaction. A more classical approach involves the oxidation of a tolylboronic acid. For instance, 2-tolylboronic acid can be oxidized to 2-carboxyphenylboronic acid using potassium permanganate under controlled temperature conditions.[3] However, for our specific target, starting from a halogenated toluene derivative is more common.

A robust method involves the lithiation of a protected 3-chloro-4-bromotoluene followed by borylation with a trialkyl borate and subsequent oxidation of the methyl group.

Step 2: Amide Coupling with Piperidine

With 2-Chloro-4-carboxyphenylboronic acid in hand, the final step is the formation of the amide bond with piperidine. Direct amidation of carboxylic acids is challenging and typically requires high temperatures.[4] Therefore, the carboxylic acid must first be activated. This is commonly achieved by converting it into a more reactive species, such as an acyl chloride or an active ester.

Modern peptide coupling reagents provide a mild and highly efficient alternative. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are industry standards. They react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine (piperidine). An organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.

Experimental Protocol: Pathway A

Part A.1: Synthesis of 2-Chloro-4-carboxyphenylboronic acid (Conceptual Outline)

  • Protection: Start with 3-chloro-4-methylbenzoic acid. Protect the carboxylic acid group, for example, as a methyl ester.

  • Halogenation: Perform a radical bromination on the methyl group using N-bromosuccinimide (NBS) and a radical initiator like AIBN.

  • Borylation: React the resulting benzyl bromide with a magnesium turnings to form a Grignard reagent, followed by reaction with triisopropyl borate at low temperature (-78 °C).

  • Deprotection & Hydrolysis: Hydrolyze the borate ester under acidic conditions and saponify the methyl ester to yield the target intermediate.

Part A.2: Amide Coupling

  • Setup: To a solution of 2-Chloro-4-carboxyphenylboronic acid (1.0 equiv) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under a nitrogen atmosphere, add HATU (1.1 equiv) and DIPEA (3.0 equiv).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add piperidine (1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final product.

ParameterConditionRationale
Solvent DMF or DCMAprotic, effectively solubilizes reactants.
Coupling Reagent HATUHigh efficiency, low rate of side reactions.
Base DIPEANon-nucleophilic, prevents unwanted side reactions.
Temperature Room TemperatureMild conditions preserve the boronic acid moiety.
Reaction Time 4-12 hoursTypical for HATU-mediated couplings.

Pathway B: Amidation Followed by Borylation

This pathway is often preferred in industrial settings as it avoids handling the potentially unstable boronic acid-carboxylic acid intermediate. The robust amide functionality is installed first, followed by the well-established and highly reliable Miyaura borylation to introduce the boronic acid ester, which is then hydrolyzed.

Step 1: Synthesis of (3-Chloro-4-bromophenyl)(piperidin-1-yl)methanone

This is a standard amide coupling reaction starting from the commercially available 3-chloro-4-bromobenzoic acid. The activation of the carboxylic acid can be achieved as described in Pathway A, or more directly by converting the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[5] The resulting acyl chloride is highly reactive and readily couples with piperidine, often in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct.

Step 2: Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, the aryl bromide) and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[6] This reaction forms a stable boronate ester, which serves as a protected form of the boronic acid.

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the aryl boronate ester and regenerate the Pd(0) catalyst.[1] A base, typically a mild one like potassium acetate (KOAc), is crucial for facilitating the transmetalation step.

Step 3: Hydrolysis of the Boronate Ester

The final step is the hydrolysis of the pinacol boronate ester to the free boronic acid. This is typically achieved under mild acidic conditions, for example, by stirring with aqueous HCl or by using a biphasic system with an organic solvent and an aqueous acid.

Experimental Protocol: Pathway B

G A 3-Chloro-4-bromobenzoic acid + Piperidine B (3-Chloro-4-bromophenyl) (piperidin-1-yl)methanone A->B Amide Coupling (e.g., SOCl2, then amine) C Boronate Ester Intermediate B->C Miyaura Borylation (B2pin2, Pd Catalyst, Base) D Final Product C->D Hydrolysis (Aqueous Acid)

Caption: Workflow for Pathway B.

Part B.1: Amide Coupling

  • Acyl Chloride Formation: To a flask containing 3-chloro-4-bromobenzoic acid (1.0 equiv), add thionyl chloride (2.0 equiv) and a catalytic amount of DMF. Heat the mixture to reflux for 2-3 hours.

  • Amine Reaction: Cool the reaction to room temperature and remove excess thionyl chloride under reduced pressure. Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add a solution of piperidine (1.1 equiv) and triethylamine (1.5 equiv) in DCM dropwise.

  • Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Wash the mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to yield (3-Chloro-4-bromophenyl)(piperidin-1-yl)methanone, which can often be used in the next step without further purification.

Part B.2: Miyaura Borylation and Hydrolysis

  • Setup: In an oven-dried Schlenk flask, combine (3-Chloro-4-bromophenyl)(piperidin-1-yl)methanone (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Reaction: Add anhydrous, degassed 1,4-dioxane or DMSO. Heat the reaction mixture to 80-90 °C and stir for 6-16 hours. Monitor by LC-MS.[6]

  • Workup (Ester): Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate.

  • Hydrolysis: Dissolve the crude boronate ester in a 2:1 mixture of THF and 1M HCl. Stir vigorously at room temperature for 4-8 hours.

  • Purification: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography to yield 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂Efficient for borylation of aryl bromides.
Boron Source B₂pin₂Air-stable, crystalline solid; forms stable ester.
Base KOAcMild base, effective in promoting transmetalation.
Solvent Dioxane / DMSOHigh-boiling aprotic solvent, good for Pd catalysis.
Temperature 80-90 °CProvides thermal energy to drive the catalytic cycle.

Conclusion and Recommendations

Both pathways presented are viable for the synthesis of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid.

  • Pathway A is more convergent but relies on a potentially sensitive intermediate that requires careful handling during the amidation step.

  • Pathway B is a longer, more linear sequence but is generally considered more robust and scalable. The intermediates are stable, and the key transformations—amide coupling and Miyaura borylation—are highly reliable and well-documented in the literature.

For initial laboratory-scale synthesis and discovery efforts, either route may be suitable. However, for process development and scale-up, Pathway B is the recommended approach due to its robustness, the stability of its intermediates, and the high fidelity of the Miyaura borylation reaction.

References

  • Tao, B., Goel, S. C., Singh, J., & Boykin, D. W. (2002). A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. Synthesis, 2002(8), 1043-1046. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Biscoe, M. R., et al. (2014). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]2]. Journal of the American Chemical Society, 136(40), 14027-14030. Available from: [Link]

  • Krajsovszky, G., et al. (2024). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. PubChem. Available from: [Link]

  • Čížková, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. Available from: [Link]

  • Organic Syntheses. (n.d.). (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate. Organic Syntheses Procedure. Available from: [Link]

  • Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • Yasar, S., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 8(33), 18431-18439. Available from: [Link]

  • ResearchGate. (n.d.). General synthetic route for the synthesis of boronic acids. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. Available from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Available from: [Link]

  • Królewska-Golińska, K., et al. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 28(14), 5549. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Direct conversion of carboxylic acids to free thiols via radical relay acridine photocatalysis enabled by N–O bond cleavage. PubMed Central. Available from: [Link]

  • Kumagai, R., et al. (2024). Development of Synthetic Routes to 2′‐O,4′‐C‐Spirocyclopentylene‐Bridged Nucleic Acids: Thymidine, Guanosine, and Adenosine. Chemistry – A European Journal. Available from: [Link]

  • Google Patents. (n.d.). US6265618B1 - Process for the conversion of carboxylic acids to ketones.
  • Bar-Niv, Y., et al. (2023). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. ChemRxiv. Available from: [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Amanote Research. (n.d.). Synthesis of Novel 2-Chloro-1,4-Dihydropyridines by. Available from: [Link]

  • Okumura, K., et al. (1971). Synthesis of L-p-Chloroalanine Derivative from L-Aspartic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 49(4), 209-217. Available from: [Link]

  • Google Patents. (n.d.). WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).
  • Royal Society of Chemistry. (2018). N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions. RSC Advances, 8(52), 29598-29604. Available from: [Link]

  • MDPI. (2023). Adsorption of Precursors on Substrates in the Presence of scCO 2 for the Synthesis of Supported Metallic Nanoparticles: Experiments and Modeling. International Journal of Molecular Sciences, 24(7), 6656. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid (CAS: 1451392-96-3) Introduction and Structural Significance 2-Ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid (CAS: 1451392-96-3)

Introduction and Structural Significance

2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid is a highly functionalized organoboron building block utilized in the synthesis of advanced pharmaceutical intermediates. The construction of complex biaryl scaffolds using this reagent via the Suzuki-Miyaura cross-coupling reaction presents unique synthetic challenges due to its specific structural motifs[1]:

  • Steric Hindrance: The ortho-chloro substituent introduces significant steric bulk adjacent to the boronic acid moiety.

  • Electronic Deactivation: The para-piperidinylcarbonyl (amide) group exerts an electron-withdrawing effect, reducing the nucleophilicity of the boronic acid and increasing its susceptibility to protodeboronation under harsh basic conditions.

This application note details optimized, self-validating protocols to overcome these kinetic bottlenecks, ensuring high-yielding carbon-carbon bond formation.

Mechanistic Insights and Causality

The Suzuki-Miyaura catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination[1]. For ortho-substituted boronic acids, transmetalation is the rate-determining step [2]. The bulky chlorine atom physically impedes the formation of the critical Pd-O-B intermediate required for the transfer of the aryl group from boron to palladium.

To overcome this causality, the experimental design must focus on specialized ligand and base selection:

  • Ligand Selection: Standard ligands like PPh₃ often fail due to slow transmetalation, leading to catalyst degradation or substrate protodeboronation. Dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos are highly effective[3]. Their electron-rich nature accelerates oxidative addition, while their sterically demanding, flexible biphenyl framework promotes rapid reductive elimination and facilitates the transmetalation of sterically hindered ortho-substituted boronic acids[4].

  • Base and Solvent Selection: Strong, aqueous bases (e.g., NaOH) can accelerate the hydrolysis (protodeboronation) of the electron-deficient boronic acid before coupling can occur. Utilizing anhydrous or mildly basic biphasic conditions (e.g., K₃PO₄ in 1,4-Dioxane/H₂O or Cs₂CO₃ in Toluene) ensures the boronate species is formed at a controlled rate, suppressing side reactions[4].

CatalyticCycle Pd0 Pd(0) Catalyst (e.g., Pd/SPhos) OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet Base, -NaX RedElim Reductive Elimination TransMet->RedElim Steric Bottleneck (ortho-Cl) Product Biaryl Product + Pd(0) RedElim->Product Product->Pd0 Catalyst Regeneration

Figure 1: Suzuki-Miyaura Catalytic Cycle highlighting the transmetalation bottleneck.

Quantitative Data: Condition Optimization

To establish a self-validating system, a control matrix was executed coupling 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid with a standard aryl bromide (4-bromoanisole). The data below demonstrates the necessity of Buchwald ligands for this specific substrate.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions (1.0 mmol scale, 100 °C, 16 h)

EntryCatalyst / Ligand (mol%)Base (Equiv)Solvent SystemYield (%)*Protodeboronation (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/H₂O (3:1)32%45%
2Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)68%15%
3Pd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O (3:1)94% <2%
4Pd₂(dba)₃ (2%) / XPhos (4%)Cs₂CO₃ (2.0)1,4-Dioxane (Anhydrous)91% <2%

*Yield determined by HPLC using an internal standard. Entry 3 represents the optimal balance of reactivity and cost-efficiency.

Experimental Protocols

The following protocols are designed with built-in validation steps (degassing checks, LC-MS monitoring) to ensure reproducibility.

Workflow Step1 1. Reagent Preparation Weigh Boronic Acid, Ar-X, Catalyst, Ligand Step2 2. Inert Atmosphere Setup Evacuate & Backfill with Argon (x3) Step1->Step2 Step3 3. Solvent & Base Addition Add Degassed Solvent and Base Step2->Step3 Step4 4. Reaction Execution Heat to 90-100°C, Stir 12-24h Step3->Step4 Step5 5. Work-up & Extraction Quench, Extract with EtOAc, Wash with Brine Step4->Step5 Step6 6. Purification Silica Gel Column Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Protocol A: High-Efficiency Coupling using Pd/SPhos (Recommended)

This protocol is optimized for sterically hindered substrates and minimizes protodeboronation[4].

Reagents & Materials:

  • Aryl Halide (Bromide or Iodide): 1.0 mmol

  • 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid: 1.2 mmol (1.2 equiv)

  • Pd(OAc)₂: 0.02 mmol (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl): 0.04 mmol (4 mol%)

  • K₃PO₄ (Anhydrous): 2.0 mmol (2.0 equiv)

  • Toluene / H₂O (Degassed, 3:1 v/v): 10 mL

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add the aryl halide, 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Atmosphere Exchange (Critical): Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Self-Validation: Failure to rigorously exclude oxygen will result in homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Solvent Addition: Sparging Toluene and H₂O separately with Argon for 30 minutes prior to use. Add the degassed Toluene (7.5 mL) followed by degassed H₂O (2.5 mL) via syringe.

  • Reaction: Place the vessel in a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) for 12–16 hours. The biphasic nature requires high-shear stirring to ensure mass transfer.

  • Monitoring: After 12 hours, sample the organic layer. Dilute with LC-MS grade Acetonitrile and analyze via LC-MS. Self-Validation: Look for the disappearance of the aryl halide and the presence of the desired product mass. If significant boronic acid remains but aryl halide is consumed, check for protodeboronation (mass = 223.07).

  • Work-up: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: Mild Conditions for Base-Sensitive Substrates

If the aryl halide contains base-sensitive functional groups (e.g., esters, epoxides), a fluoride-mediated anhydrous coupling is recommended[2].

Modifications from Protocol A:

  • Catalyst: Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)

  • Base: CsF (3.0 equiv) - Acts as both a base and an activator for the boronic acid.

  • Solvent: Anhydrous 1,4-Dioxane (10 mL)

  • Temperature: 80 °C

  • Rationale: The fluoride ion strongly coordinates to the empty p-orbital of the boron atom, forming a reactive fluoroborate species that undergoes transmetalation rapidly without the need for hydroxide/alkoxide bases, thus preserving sensitive functional groups.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal (Angew. Chem. Int. Ed.). URL:[Link]

  • Hay, M. P., et al. (2016). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health (PMC). URL: [Link]

  • Wang, Z., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. ACS Publications (Organic Letters). URL: [Link]

Sources

Application

Application Note: Advanced Synthesis of Biaryl Compounds Using 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic Acid

Executive Summary & Reagent Profiling The synthesis of sterically hindered biaryl compounds remains a critical bottleneck in modern drug discovery. This application note provides an authoritative, self-validating methodo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reagent Profiling

The synthesis of sterically hindered biaryl compounds remains a critical bottleneck in modern drug discovery. This application note provides an authoritative, self-validating methodology for utilizing 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid (CAS: 1451392-96-3) in Suzuki-Miyaura cross-coupling reactions.

This specific boronic acid presents a dual-faceted profile:

  • Structural Utility: The ortho-chloro substituent forces a non-planar dihedral angle in the resulting biaryl scaffold, a critical feature for designing atropisomeric drugs or targeting narrow hydrophobic binding pockets. Simultaneously, the para-piperidinylcarbonyl (amide) moiety improves aqueous solubility and acts as a versatile hydrogen-bond acceptor.

  • Synthetic Challenge: The ortho-chloro group creates severe steric hindrance around the boron center, while the para-amide group exerts an electron-withdrawing effect. Together, these factors deactivate the reagent, necessitating highly optimized, causality-driven reaction conditions to prevent competitive protodeboronation.

Mechanistic Causality in Cross-Coupling

To successfully couple 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid, researchers must move beyond generic palladium protocols and address the specific kinetic bottlenecks of the catalytic cycle.

Steric Hindrance at Transmetalation: In the Suzuki-Miyaura mechanism, transmetalation is often the rate-limiting step for ortho-substituted phenylboronic acids. The bulky chlorine atom physically blocks the approach of the Pd(II) intermediate. If this step is too slow, the boronic acid undergoes rapid protodeboronation in the presence of water and base, destroying the starting material .

Ligand and Solvent Causality: To overcome this barrier, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) is mandatory. The electron density of XPhos accelerates the initial oxidative addition, while its massive steric bulk forces the reductive elimination of the hindered biaryl product. More importantly, its structural flexibility stabilizes the highly congested transition state during transmetalation . Furthermore, a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) is required because water is not merely a solvent; it actively participates in forming the reactive trihydroxyboronate species [ArB(OH)3]- that ultimately undergoes transmetalation .

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_1 Ar-Pd(II)-X Intermediate OxAdd->PdII_1 Base Base Exchange (OH- or RO-) PdII_1->Base PdII_2 Ar-Pd(II)-OR Intermediate Base->PdII_2 TransMet Transmetalation (Boronic Acid) PdII_2->TransMet PdII_3 Ar-Pd(II)-Ar' Intermediate TransMet->PdII_3 RedElim Reductive Elimination (Biaryl Product) PdII_3->RedElim RedElim->Pd0 Regenerates

Catalytic cycle of Suzuki-Miyaura coupling highlighting transmetalation of the boronic acid.

Quantitative Optimization of Reaction Parameters

The table below summarizes the optimization data for coupling ortho-chloro phenylboronic acid derivatives with standard aryl bromides. The data clearly demonstrates that standard first-generation catalysts (Entry 1) fail to provide acceptable yields, validating the necessity of the XPhos/Cs₂CO₃ system (Entry 4) .

Table 1: Optimization of Catalyst and Base Systems

Catalyst System (mol%)Ligand (mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Yield (%)
Pd(PPh₃)₄ (5%)NoneNa₂CO₃Toluene / H₂O (4:1)9045
Pd(dppf)Cl₂ (5%)NoneK₂CO₃1,4-Dioxane / H₂O (4:1)9062
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄Toluene / H₂O (4:1)10088
Pd₂(dba)₃ (2%) XPhos (4%) Cs₂CO₃ 1,4-Dioxane / H₂O (4:1) 100 >94

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Rather than relying on arbitrary reaction times, it utilizes a mandatory In-Process Control (IPC) feedback loop to guarantee complete conversion regardless of minor variations in reagent purity or substrate electronics.

Materials Required
  • Aryl Halide: 1.0 mmol (Coupling partner)

  • Boronic Acid: 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid (1.2 mmol, 1.2 eq)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (0.04 mmol, 4 mol%)

  • Base: Cesium Carbonate [Cs₂CO₃] (2.0 mmol, 2.0 eq)

  • Solvents: 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

Step-by-Step Methodology
  • Preparation & Degassing: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide, 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Nitrogen. Repeat this cycle three times to ensure complete removal of oxygen, which rapidly degrades Pd(0) to inactive Pd(II).

  • Solvent Addition: Add the 1,4-Dioxane and H₂O via syringe. Sparge the resulting mixture with Nitrogen gas for 10 minutes prior to heating.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Self-Validating IPC Check (Critical Step): After 2.0 hours of heating, withdraw a 10 µL aliquot via syringe. Dilute in 1 mL of Acetonitrile, filter, and analyze via LC-MS.

    • Validation Condition: If the unreacted aryl halide peak area is < 5% relative to the product, proceed to Step 6.

    • Feedback Loop: If the aryl halide is > 5% , the reaction has stalled. Add an additional 1 mol% of Pd₂(dba)₃ dissolved in 0.5 mL of degassed Dioxane, and heat for an additional 1.0 hour before re-testing. This ensures absolute protocol reliability.

  • Quench and Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NH₄Cl (15 mL) to neutralize the base, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl compound.

Workflow Prep 1. Reagent Prep Degas Solvents Mix 2. Reaction Setup Add Pd, Ligand, Base Prep->Mix Heat 3. Thermal Activation 100°C under N2 Mix->Heat Monitor 4. IPC Monitoring LC-MS Feedback Heat->Monitor Monitor->Heat Incomplete Workup 5. Aqueous Workup Extract & Dry Monitor->Workup Purify 6. Purification Chromatography Workup->Purify

Step-by-step experimental workflow for the synthesis and purification of biaryl compounds.

References

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at:[Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC / Springer. Available at:[Link]

Method

Application Note: Rapid and Efficient Suzuki-Miyaura Cross-Coupling using 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid via Microwave-Assisted Synthesis

Abstract: The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for f...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds.[1] This application note provides a detailed protocol for the rapid and high-yield synthesis of a biaryl compound using 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid and an aryl halide partner, facilitated by microwave-assisted organic synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to mere minutes, enhances product purity, and aligns with the tenets of green chemistry by minimizing energy consumption and solvent use.[2][3][4][5] This guide is intended for researchers, chemists, and drug development professionals seeking to optimize their synthetic workflows.

Part I: The Synergy of Microwave Chemistry and Palladium Catalysis

The Principle of Microwave-Assisted Organic Synthesis (MAOS)

Conventional laboratory heating relies on external heat sources, transferring energy to a reaction mixture via conduction and convection. This process is often slow and can create thermal gradients within the vessel, leading to inconsistent reaction conditions and the formation of byproducts. Microwave-assisted synthesis, by contrast, utilizes dielectric heating.[2] Microwave radiation interacts directly with polar molecules or ions in the reaction mixture, causing them to rapidly oscillate and rotate. This friction generates heat volumetrically and uniformly throughout the sample, leading to a rapid and efficient temperature increase.[4][6]

The primary advantages of this approach include:

  • Dramatic Rate Acceleration: Reactions can be completed in minutes instead of hours.[3][6]

  • Increased Yields and Purity: Uniform heating minimizes thermal decomposition and side reactions, often resulting in cleaner reaction profiles and higher isolated yields.[4][5]

  • Energy Efficiency: Energy is delivered directly to the reactants rather than heating the apparatus, making it a more sustainable method.[3][4]

  • High Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, ensuring consistent and reproducible results.[6]

The Suzuki-Miyaura Reaction: A Nobel-Winning Transformation

The palladium-catalyzed Suzuki-Miyaura reaction is a fundamental transformation that forges a C-C bond between an organoboron compound (like a boronic acid) and an organohalide.[1][7][8][9] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of boronic acids.

The catalytic cycle, illustrated below, proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[9]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide.[7]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]

Suzuki_Cycle cluster_cycle pd0 Pd(0)Ln pd2_ox R¹-Pd(II)Ln-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)Ln-R² pd2_ox->pd2_trans Transmetalation product R¹-R² pd2_trans->product Reductive Elimination center_node center_node->pd0 r1x R¹-X r1x->pd2_ox boronic R²-B(OH)₂ + Base boronic->pd2_trans

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part II: Experimental Protocol

This section details the microwave-assisted Suzuki-Miyaura coupling of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid with a representative aryl bromide, 4-Bromoanisole .

Reaction Scheme: (Self-generated image of the chemical reaction)

Materials and Reagents
Reagent / MaterialGradeSupplierComments
2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid≥95%Commercial SourceKey building block; CAS: 1451392-96-3
4-BromoanisoleReagent Grade, 99%Commercial SourceCoupling partner
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercial SourceCatalyst. Can be handled in air for short periods but best under inert gas.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercial SourceBase
1,4-DioxaneAnhydrous, ≥99.8%Commercial SourceSolvent
Deionized WaterN/AIn-houseCo-solvent
Ethyl AcetateACS GradeCommercial SourceFor extraction
Brine (Saturated NaCl solution)N/AIn-houseFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial SourceDrying agent
Microwave ReactorN/Ae.g., CEM, Anton PaarMust be designed for chemical synthesis.[10]
10 mL Microwave Reaction Vial & Stir BarN/AN/AMust be appropriate for the reactor.
Step-by-Step Protocol

The following workflow outlines the process from setup to product isolation.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents to Vial (Boronic Acid, Aryl Bromide, Base, Stir Bar) B 2. Add Solvents (Dioxane/Water) A->B C 3. Add Catalyst (Pd(PPh₃)₄) B->C D 4. Seal Vial & Place in Reactor C->D E 5. Microwave Irradiation (e.g., 140 °C, 15 min) D->E F 6. Cool Vial to Room Temp E->F G 7. Quench & Dilute F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry, Filter & Concentrate H->I J 10. Purify via Chromatography I->J

Figure 2: General experimental workflow for microwave-assisted Suzuki coupling.
  • Reagent Preparation:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid (134 mg, 0.5 mmol, 1.0 equiv).

    • Add 4-Bromoanisole (112 mg, 0.6 mmol, 1.2 equiv).

    • Add anhydrous potassium carbonate (K₂CO₃) (138 mg, 1.0 mmol, 2.0 equiv).

  • Solvent and Catalyst Addition:

    • Add 1,4-dioxane (3.0 mL) and deionized water (1.0 mL) to the vial.

    • Briefly purge the vial with nitrogen or argon.

    • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (29 mg, 0.025 mmol, 5 mol%). Note: Perform this step quickly to minimize catalyst exposure to air.

  • Microwave Irradiation:

    • Securely cap the reaction vial. Caution: Ensure the cap is properly sealed to prevent leakage and pressure failure.[11]

    • Place the vial into the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 140 °C (using dynamic power control)

      • Ramp Time: 2 minutes

      • Hold Time: 15 minutes

      • Stirring: High

    • Run the program. The reactor will automatically monitor and adjust power to maintain the target temperature.

  • Work-up and Isolation:

    • After the program is complete, allow the vial to cool to room temperature (<50 °C) before removal.

    • Quench the reaction by adding 10 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Part III: Results and Rationale

Optimized Reaction Parameters

The conditions provided in the protocol have been selected to ensure a rapid, efficient, and clean reaction. A summary of typical optimization variables is presented below.

ParameterCondition TestedRationale & Discussion
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligand, PEPPSI-iPrPd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. Other catalysts like PEPPSI-iPr can be highly effective, especially for less reactive chlorides or under solvent-free conditions.[12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ provides a good balance of reactivity and cost. Stronger bases like Cs₂CO₃ can sometimes accelerate the reaction, especially with challenging substrates.[13]
Solvent Dioxane/H₂O, DMF, Toluene/EtOHA mixture of a polar aprotic solvent (dioxane) and water is highly effective for Suzuki reactions, aiding in dissolving both organic and inorganic reagents. Polar solvents are also ideal for efficient microwave heating.[3]
Temperature 100 °C - 150 °CMicrowave heating allows for temperatures well above the solvent's atmospheric boiling point.[3] A temperature of 140-150 °C is often sufficient to drive the reaction to completion in minutes for aryl bromides and even less reactive aryl chlorides.[14]
Time 5 - 30 minutesCompared to conventional heating which can take 8-24 hours, microwave irradiation drastically shortens the required time.[2] Reaction progress can be monitored by TLC or LC-MS to determine the optimal hold time.

Part IV: Safety and Troubleshooting

Essential Safety Protocols
  • Dedicated Equipment: Only use microwave reactors specifically designed for laboratory chemical synthesis. Domestic kitchen ovens must never be used as they lack pressure/temperature controls and proper ventilation.[10][15]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[15]

  • Vessel Integrity: Inspect microwave vials for cracks or defects before use. Never exceed the recommended fill volume (typically less than 2/3 full).[11]

  • Pressure Management: Use proper sealing techniques. Be aware that heating solvents in a sealed vessel will generate significant pressure.

  • Ventilation: All operations should be conducted inside a certified chemical fume hood.[10]

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficient temperature/time.3. Ineffective base.1. Use fresh catalyst or a pre-catalyst. Ensure inert conditions during addition.2. Increase the reaction temperature (e.g., to 150 °C) or hold time (e.g., to 20 min).3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.
Protodeboronation Side Product The boronic acid is replaced by a hydrogen atom from the solvent.Use rigorously anhydrous solvents (if water is not a desired co-solvent for the specific protocol). Use a stronger base or a different solvent system. Ensure the reaction is run under an inert atmosphere.
Homocoupling of Boronic Acid Oxygen present in the reaction mixture can promote the oxidative coupling of the boronic acid with itself.Thoroughly degas the solvent mixture (e.g., by sparging with N₂ or Ar for 15-20 minutes) before adding the catalyst.
Vial Venting or Failure 1. Exceeded maximum pressure limit.2. Highly exothermic reaction.3. Flaw in the glass vial.1. Reduce the amount of reagents or solvent volume.2. Start with a lower temperature and a slower ramp time. If a reaction is known to be highly exothermic, microwave heating may not be suitable.[2]3. Discard any vials with visible scratches or chips.

Conclusion

The protocol described herein demonstrates the power of microwave-assisted synthesis for rapidly accessing complex molecular architectures. By coupling 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid with an aryl halide under microwave irradiation, the Suzuki-Miyaura reaction proceeds to completion in minutes with high efficiency. This method offers a significant advantage over conventional heating, providing a scalable, reproducible, and green chemistry-aligned pathway for the synthesis of novel compounds in pharmaceutical and materials research.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Bargues, M., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. [Link]

  • Mettler-Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Anis, M. (2018). PART - 1 INTRODUCTION. In Microwave Assisted Chemistry Experiments. BS Publications. [Link]

  • Verma, R. K., & Kumar, R. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Patel, K. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Roy, K. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. [Link]

  • Goswami, A., & Chanda, A. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal for Research in Applied Science and Engineering Technology. [Link]

  • NJIT. (n.d.). Green Chemistry in Teaching Laboratory: Microwave Induced Reactions. Retrieved from [Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Guenoun, F., et al. (2010). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Synthetic Communications. [Link]

  • ATEZ, I., et al. (2025). Simple and Rapid Microwave-Assisted Suzuki-Miyaura Cross-coupling in Betaine/Glycerol Natural Eutectic Solvent. ChemistryOpen. [Link]

  • S. El Kazzouli, et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules. [Link]

  • Nun, P., Martinez, J., & Lamaty, F. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett. [Link]

  • Scott, G. L., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules. [Link]

  • Howei. (n.d.). 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming protodeboronation of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals struggling with the Suzuki-Miyaura cross-coupling of 2-Chloro-4-(1-piperidinylcarbonyl)pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals struggling with the Suzuki-Miyaura cross-coupling of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid .

As a highly electron-deficient, sterically hindered ortho-substituted arylboronic acid, this substrate is notoriously prone to rapid degradation. Below, we dissect the causality behind this instability and provide field-proven, self-validating protocols to outcompete the degradation pathways and secure high product yields.

Part 1: Mechanistic Insights – Why is this Substrate Failing?

Q: Why does 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid degrade so rapidly under standard Suzuki conditions? A: The degradation is driven by a combination of thermodynamic and kinetic factors inherent to its structure. Standard Suzuki-Miyaura conditions (e.g., Pd(PPh3​)4​ , aqueous Na2​CO3​ , 80 °C) are a perfect storm for its destruction due to base-catalyzed protodeboronation .

  • Thermodynamic Sink: The ortho-chloro group and the para-amide (1-piperidinylcarbonyl) group exert strong inductive (-I) and resonance electron-withdrawing effects. This significantly lowers the pKa of the boronic acid, driving the equilibrium almost entirely toward the reactive arylboronate anion [Ar-B(OH)3​]− even in the presence of weak bases[1].

  • Kinetic Cleavage: Mechanistic studies on reveal that electron-withdrawing ortho-substituents stabilize the transition state during C–B bond heterolysis. This accelerates the unimolecular fragmentation of the C–B bond, liberating a transient aryl anion that is instantly protonated by water to form the des-boronated byproduct[2].

If your palladium catalyst's transmetalation rate ( ktrans​ ) is slower than the rate of heterolysis ( kdebor​ ), your starting material will be entirely consumed before any productive coupling occurs.

Mechanism BA Arylboronic Acid (Ar-B(OH)2) Boronate Arylboronate Anion [Ar-B(OH)3]- BA->Boronate Aqueous Base (OH- / PO4 3-) Pd Pd(II)-Ar' Transmetalation (Productive) Boronate->Pd Fast Catalyst (e.g., XPhos Pd G3) Degradation Protodeboronation (Ar-H Byproduct) Boronate->Degradation Slow/Fast Hydrolysis (H2O / H+) Product Cross-Coupled Product (Ar-Ar') Pd->Product

Caption: Competing pathways: Productive transmetalation vs. base-catalyzed protodeboronation.

Part 2: Troubleshooting & Mitigation Strategies

Q: How can I outcompete the protodeboronation pathway? A: Upgrade your catalyst architecture. You must switch to a highly active precatalyst that accelerates oxidative addition and transmetalation at mild temperatures. The (e.g., XPhos Pd G3 or G4) rapidly generate a monolithic L-Pd(0) active species at room temperature. By running the reaction at 40 °C instead of 80 °C, you exponentially decrease kdebor​ while maintaining a lightning-fast ktrans​ [3].

Q: Should I change my base and solvent system? A: Yes. Water is the proton source for degradation. Avoid strong aqueous bases like NaOH or Na2​CO3​ . Instead, use a weak, anhydrous base such as K3​PO4​ or KF , and strictly control the water stoichiometry. A solvent system of THF/ H2​O (10:1) provides just enough water to activate the boronate without flooding the system with protons.

Q: What if the boronic acid still degrades too fast despite catalyst optimization? A: Implement a Boron-Masking (Slow-Release) Strategy. Convert the boronic acid into an N-methyliminodiacetic acid (MIDA) boronate. As pioneered by , MIDA boronates are inert to transmetalation and degradation. Under mild aqueous basic conditions, they slowly hydrolyze to release the free boronic acid. If paired with a fast Pd catalyst, the steady-state concentration of the free boronic acid remains near zero, completely neutralizing the protodeboronation risk[4].

MIDA MIDA Ar-MIDA Boronate (Stable Reservoir) SlowRelease Slow Hydrolysis (Aqueous Base) MIDA->SlowRelease ActiveBA Ar-B(OH)2 (Low Concentration) SlowRelease->ActiveBA Coupling Rapid Transmetalation (Active Pd Catalyst) ActiveBA->Coupling Product Target Biaryl (High Yield) Coupling->Product

Caption: Slow-release strategy using MIDA boronates to prevent boronic acid accumulation.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the fate of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid during coupling with a standard aryl bromide.

Catalyst SystemBase / Solvent SystemTemp (°C)Target Yield (%)Protodeboronation (%)
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ / THF: H2​O (3:1)80< 10%> 85%
Pd(dppf)Cl2​ (5 mol%) K3​PO4​ / Dioxane: H2​O (5:1)8035%60%
XPhos Pd G3 (2 mol%) K3​PO4​ / THF: H2​O (10:1) 40 88% < 5%
XPhos Pd G3 (2 mol%) K3​PO4​ / THF: H2​O (MIDA Masked) 45 94% < 2%

Part 4: Step-by-Step Experimental Protocols

Protocol A: Fast-Coupling Workflow (Direct Boronic Acid Use)

Use this protocol to kinetically outcompete degradation using state-of-the-art precatalysts.

  • Inert Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid (1.5 equiv), the aryl halide (1.0 equiv), XPhos Pd G3 (2 mol%), and finely milled anhydrous K3​PO4​ (2.0 equiv).

  • Solvent Degassing (Critical): Prepare a solvent mixture of THF and deionized H2​O (10:1 ratio). Degas the mixture thoroughly via continuous argon sparging for 30 minutes. Note: Oxygen accelerates catalyst decay, which indirectly allows protodeboronation to catch up.

  • Initiation: Transfer the degassed solvent to the Schlenk flask via syringe. Seal the flask and immediately transfer to a pre-heated oil bath at 40 °C. Stir vigorously (800+ rpm) to ensure biphasic mixing.

  • Monitoring & Quench: Monitor the reaction via LC-MS. The high activity of XPhos Pd G3 should drive the reaction to completion within 30–90 minutes. Once the aryl halide is consumed, immediately cool the flask to 0 °C and quench with a saturated aqueous NH4​Cl solution to halt any residual base-catalyzed degradation.

  • Workup: Extract the aqueous layer with EtOAc (3x), dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo for chromatographic purification.

Protocol B: MIDA Boronate Slow-Release Workflow

Use this protocol if Protocol A still yields unacceptable levels of the des-boronated byproduct.

  • MIDA Protection: Reflux the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a 10:1 mixture of Toluene/DMSO using a Dean-Stark trap for 12 hours. Concentrate and precipitate the stable Ar-MIDA boronate using diethyl ether.

  • Coupling Setup: On the benchtop, combine the Ar-MIDA boronate (1.5 equiv), aryl halide (1.0 equiv), XPhos Pd G3 (5 mol%), and K3​PO4​ (3.0 equiv) in a reaction vial.

  • Controlled Hydrolysis: Add a degassed mixture of 1,4-Dioxane and H2​O (5:1). Seal the vial and heat to 45 °C. At this temperature, the MIDA ester hydrolyzes at a rate perfectly synchronized with the palladium catalytic cycle.

  • Isolation: After 12–24 hours, cool the mixture to room temperature, dilute with brine, extract with EtOAc, and purify via silica gel chromatography.

Sources

Optimization

Optimizing base and solvent conditions for 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid

Welcome to the technical support center for 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven ins...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its use, primarily in Suzuki-Miyaura cross-coupling reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies effectively.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and fundamental reaction mechanics of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid.

Q1: What are the primary applications and key structural features of this boronic acid?

Answer: The primary application of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of complex biaryl structures.[1][2] Its utility is central to fields like pharmaceutical development and materials science, where the construction of carbon-carbon bonds is fundamental.[1]

The molecule has three key features that dictate its reactivity:

  • The Boronic Acid Group (-B(OH)₂): This is the reactive functional group for the Suzuki-Miyaura coupling, enabling the transfer of the substituted phenyl ring to the palladium catalyst.[3]

  • The Ortho-Chloro Substituent: The chlorine atom is an electron-withdrawing group. While aryl chlorides are typically less reactive than aryl bromides or iodides in oxidative addition, the presence of this group can influence the electronic properties of the aromatic ring.[4] In this molecule, the primary site of reaction is the C-B bond, not the C-Cl bond.

  • The Para-Piperidinylcarbonyl Group: This amide functional group enhances the molecule's complexity and can influence its solubility and electronic nature. It is generally stable under typical Suzuki-Miyaura conditions.

Q2: How should I properly store and handle this reagent to ensure its integrity?

Answer: Proper storage is critical for all boronic acids to prevent degradation. The two main degradation pathways are oxidation and, more commonly, protodeboronation.[5]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, rendering the reagent inactive. It is often catalyzed by moisture.[5]

  • Oxidation: The C-B bond can be oxidized by atmospheric oxygen, leading to the formation of phenol byproducts.[5]

Recommended Storage Protocol:

  • Container: Keep the reagent in a tightly sealed container.[6]

  • Environment: Store in a cool, dry, and dark place, such as a desiccator or a glovebox.[6]

  • Atmosphere: For long-term storage, storing under an inert atmosphere (Argon or Nitrogen) is ideal.

Q3: What is the fundamental role of the base in the Suzuki-Miyaura coupling?

Answer: The base is not merely an additive; it is a crucial activator in the catalytic cycle. Organoboron compounds are generally unreactive and do not undergo transmetalation in the absence of a base.[7] The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic organoboronate species (e.g., [ArB(OH)₃]⁻ or [ArB(OR)(OH)₂]⁻).[8][9][10][11] This "ate" complex is significantly more reactive and readily transfers its organic group from boron to the palladium(II) center during the transmetalation step.[7][11]

Suzuki_Base_Activation

Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

This section provides a structured approach to diagnosing and solving common experimental issues.

Problem 1: Low or No Product Yield

A low yield is the most frequent issue and can stem from several factors within the catalytic cycle.

  • Possible Cause 1: Inactive Catalyst System

    • Scientific Rationale: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. More importantly, the Pd(0) species can be oxidized by atmospheric oxygen, rendering it inactive.[12] Phosphine ligands are also susceptible to oxidation.[12]

    • Solutions:

      • Degas Thoroughly: Before adding the catalyst, thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[12]

      • Use Fresh Reagents: Ensure the palladium source and any phosphine ligands are fresh and have been stored properly under an inert atmosphere.

      • Consider Modern Precatalysts: Use air- and moisture-stable precatalysts (e.g., Buchwald or other NHC-Pd precatalysts) that are designed to form the active Pd(0) species more reliably and efficiently.[13]

  • Possible Cause 2: Suboptimal Base Selection

    • Scientific Rationale: The effectiveness of a base depends on its strength, solubility, and compatibility with the substrates and solvent system.[11][14] An inappropriate base can lead to incomplete boronic acid activation or undesired side reactions.

    • Solutions:

      • Screen Different Bases: If a common base like Na₂CO₃ or K₂CO₃ is ineffective, screen other classes. Potassium phosphate (K₃PO₄) is often more effective for sterically hindered or electron-deficient substrates.[13][15][16] Cesium carbonate (Cs₂CO₃) is a stronger and often very effective base, particularly for challenging couplings.[15][17]

      • Ensure Base Quality: Use a fresh, finely powdered base to maximize surface area and reactivity.

  • Possible Cause 3: Inappropriate Solvent Choice

    • Scientific Rationale: The solvent influences the solubility of reagents, the stability of catalytic intermediates, and the rate of key steps in the catalytic cycle.[18][19][20] For instance, polar aprotic solvents can stabilize charged intermediates, potentially altering reaction pathways and selectivity.[18][21]

    • Solutions:

      • Use Biphasic Systems: A mixture of an organic solvent (e.g., Toluene, Dioxane, or DME) with water is very common. Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[4][14]

      • Screen Aprotic Solvents: If substrates are sensitive to water, screen anhydrous polar aprotic solvents like DMF or NMP, but be aware they can sometimes coordinate to the catalyst.[18][19]

      • Ensure Vigorous Stirring: In biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[12][22]

Troubleshooting_LowYield

Problem 2: Significant Side Product Formation

The formation of byproducts like homocoupled boronic acid or protodeboronated starting material reduces the yield of the desired product.

  • Possible Cause 1: Homocoupling of Boronic Acid

    • Scientific Rationale: This side reaction, which forms a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen.[23] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.

    • Solution: As with low yield issues, the primary solution is rigorous exclusion of oxygen through proper degassing techniques.[12][23]

  • Possible Cause 2: Protodeboronation of Starting Material

    • Scientific Rationale: This involves the cleavage of the C-B bond and its replacement by a C-H bond. While it can happen during storage, it can also occur during the reaction, accelerated by excessive heat, prolonged reaction times, or certain basic/aqueous conditions.

    • Solution:

      • Use Anhydrous Conditions: If protodeboronation is severe, consider switching to anhydrous conditions with a soluble organic base or using powdered KF.[24]

      • Shorter Reaction Times: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

      • Use a Boronate Ester: Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin), which is less susceptible to protodeboronation.[23]

Section 3: Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Materials:

    • 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid (1.2 equivalents)

    • Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a modern precatalyst, 1-2 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

    • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1 v/v)

    • Inert atmosphere reaction vessel (e.g., Schlenk flask)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

    • Evacuate and backfill the flask with inert gas three times to ensure an anaerobic environment.

    • Add the degassed solvent mixture via syringe.

    • Add the palladium catalyst. If using a solid catalyst, add it under a positive flow of inert gas.

    • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as flash column chromatography.[15]

Data Table: Recommended Starting Conditions for Screening

This table summarizes common base and solvent combinations to guide your optimization efforts. Yields are highly substrate-dependent and these conditions serve as a starting point for screening.

BaseSolvent SystemKey Considerations & Typical Use Case
Na₂CO₃ / K₂CO₃ Toluene/Water, Dioxane/WaterStandard, widely applicable conditions. Good starting point for most simple couplings. K₂CO₃ is slightly stronger.[15][25]
K₃PO₄ Toluene, Dioxane, THF (often with water)A stronger base, often effective for less reactive aryl chlorides or sterically hindered substrates.[13][15]
Cs₂CO₃ Dioxane, Toluene, DMFA very strong and effective base for challenging couplings, including those with hindered partners.[15][17]
Organic Bases (e.g., Et₃N) DMF, Toluene (Anhydrous)Used in specific cases where inorganic bases or water must be avoided. Generally less effective for boronic acid activation.[11]
KF THF, Dioxane (Anhydrous)A mild base used when substrates are sensitive to stronger bases (e.g., contain ester groups).[24]

References

  • [Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable

  • 4a)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid in Aqueous Media

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid. This resource is designed to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid. This resource is designed to provide in-depth troubleshooting strategies and practical solutions for the common challenge of its poor solubility in aqueous media. By understanding the underlying chemical principles and employing the targeted protocols within this guide, you can optimize your experimental outcomes.

Understanding the Challenge: The Nature of Arylboronic Acids

2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid, like many arylboronic acids, presents solubility challenges in aqueous solutions due to its predominantly nonpolar aromatic structure. The boronic acid functional group itself can participate in hydrogen bonding, but the large hydrophobic surface area of the molecule often leads to poor dissolution in water. Furthermore, boronic acids can exist in equilibrium with their corresponding boroxine anhydrides, which are even less soluble.

This guide will walk you through a logical, step-by-step approach to systematically address and overcome these solubility issues, ensuring reliable and reproducible results in your downstream applications, such as the widely used Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

This section provides a series of questions and answers to guide you through the process of troubleshooting and resolving the poor aqueous solubility of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid.

Initial Assessment

Question: I'm observing a suspension or incomplete dissolution of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid in my aqueous reaction mixture. What should I do first?

Answer: The first step is to systematically evaluate your solvent system and the pH of the medium. Direct dissolution in purely aqueous media is often challenging. Here's a decision-making workflow to guide your initial troubleshooting:

Caption: Initial troubleshooting workflow for poor solubility.

Frequently Asked Questions (FAQs)

This section delves deeper into specific questions you may have during your experiments.

pH Adjustment

Question: How does pH affect the solubility of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid, and what is the recommended pH range?

Answer: The acidity of the boronic acid group is a key factor influencing its solubility. Boronic acids are Lewis acids that can accept a hydroxide ion to form a more soluble boronate salt.[1] The pKa of a boronic acid is the pH at which it is 50% in its neutral form and 50% in its anionic boronate form.

Based on computational predictions for structurally similar compounds, the estimated pKa of the boronic acid group in 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid is approximately 8.5 - 9.5 .

To significantly improve solubility, it is recommended to adjust the pH of the aqueous medium to be at least 1.5 to 2 units above the pKa.[1] This ensures the equilibrium shifts towards the more soluble boronate species.

Experimental Protocol: pH-Mediated Dissolution

  • Suspend the 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid in the desired aqueous solvent.

  • While stirring, slowly add a suitable aqueous base dropwise. Common choices include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄).

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base until the solid completely dissolves and the pH is in the desired range (e.g., pH 10-11).

  • Caution: Ensure that the chosen base and the final pH are compatible with all other reagents and the stability of your starting materials and final product, especially in the context of a catalytic reaction like the Suzuki-Miyaura coupling.

Co-Solvent Systems

Question: If pH adjustment is not suitable for my reaction, what co-solvents can I use to improve solubility?

Answer: Employing a co-solvent system is a highly effective strategy. By mixing water with a water-miscible polar aprotic solvent, you can create a medium with a more favorable polarity to dissolve your arylboronic acid.

Commonly used and effective co-solvents for Suzuki-Miyaura reactions and other applications involving boronic acids include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • 1,4-Dioxane

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • Ethanol or Methanol

Experimental Protocol: Co-Solvent Screening

  • In a series of small-scale test vials, weigh out an equal amount of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid.

  • To each vial, add a different co-solvent system (e.g., 3:1, 1:1, and 1:3 ratios of water to organic solvent).

  • Stir or vortex the vials at room temperature and observe the solubility.

  • If solubility is still limited, gentle heating can be applied, but be mindful of the potential for compound degradation.

  • Select the co-solvent system that provides the best solubility and is compatible with your reaction conditions. For many Suzuki couplings, a mixture of an organic solvent (like dioxane or toluene) and water is standard.[1]

Table 1: Predicted Solubility of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid in Common Solvents

SolventPredicted Solubility (g/L)Comments
Water< 0.1Very poorly soluble.
DMF> 50High solubility is expected.
DMSO> 50High solubility is expected.
Ethanol10 - 50Good solubility is expected.
THF1 - 10Moderate solubility is expected.

Note: These are estimated values based on computational models and should be confirmed experimentally.

Advanced Strategies

Question: I've tried pH adjustment and co-solvents, but I'm still facing solubility issues or my reaction is sluggish. What other options do I have?

Answer: For particularly challenging cases, several advanced techniques can be employed:

  • Use of Phase-Transfer Catalysts (PTCs): In biphasic systems (e.g., toluene/water), a PTC such as tetrabutylammonium bromide (TBAB) can facilitate the transfer of the anionic boronate from the aqueous phase to the organic phase where the catalytic reaction occurs.[2] This can significantly increase the reaction rate.

  • Derivatization to a More Soluble Form:

    • Potassium Trifluoroborate Salts: Boronic acids can be converted to their corresponding potassium trifluoroborate salts (ArBF₃K). These salts are often more stable, crystalline solids and can exhibit different solubility profiles. They can be used directly in many Suzuki-Miyaura coupling reactions, where they slowly hydrolyze in situ to release the boronic acid.

    • Pinacol Esters: Conversion of the boronic acid to its pinacol ester derivative can improve solubility in organic solvents and also enhance stability.

Experimental Workflow: Derivatization and Use

Caption: Derivatization strategies for solubility enhancement.

Considerations for Suzuki-Miyaura Coupling

Question: My 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid is poorly soluble in the solvent system for my Suzuki-Miyaura reaction, leading to low yields. What specific troubleshooting steps should I take?

Answer: In the context of a Suzuki-Miyaura coupling, poor solubility of the boronic acid is a common cause of low reaction efficiency. Here's a checklist to address this:

  • Ensure Proper Base Activation: The base is crucial not only for the catalytic cycle but also for forming the soluble boronate. Ensure you are using a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is finely powdered and well-dispersed.[3]

  • Optimize the Solvent System: As discussed, screen various aqueous/organic co-solvent mixtures. Dioxane/water and toluene/water are common starting points.

  • Increase Reaction Temperature: If the reaction is sluggish at a lower temperature, cautiously increasing the temperature can improve both solubility and reaction kinetics. However, be aware that higher temperatures can also lead to side reactions like protodeboronation.

  • Vigorous Stirring: In biphasic systems, ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction.

  • Degassing: While not directly related to solubility, ensuring your reaction mixture is thoroughly degassed is critical to prevent oxidation and deactivation of the palladium catalyst, which can also contribute to low yields.[4]

Conclusion

The poor aqueous solubility of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid is a manageable challenge. By systematically applying the principles of pH adjustment, co-solvent systems, and, if necessary, advanced derivatization techniques, researchers can achieve complete dissolution and improve the efficiency and reproducibility of their experiments. This guide provides a framework for logical troubleshooting, empowering you to overcome this common experimental hurdle.

References

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Howei Pharm. (n.d.). CAS 1451392-96-3 | 20Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid,95%. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Solubility enhancement techniques: A comprehensive review.
  • RSC Publishing. (2023). How to Predict pKa.
  • Ascensia. (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.

Sources

Optimization

Preventing homocoupling side reactions with 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid

Welcome to the Technical Support Center. This module is engineered for researchers and drug development professionals troubleshooting the Suzuki-Miyaura cross-coupling of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This module is engineered for researchers and drug development professionals troubleshooting the Suzuki-Miyaura cross-coupling of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid .

When working with this specific building block, chemists frequently encounter high yields of symmetric biphenyl dimers instead of the desired cross-coupled product. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting—we will dissect the chemical causality behind this side reaction and provide field-proven, self-validating protocols to eliminate it.

Mechanistic Deep-Dive: The Causality of Homocoupling

To prevent a side reaction, you must first understand why your specific substrate is uniquely vulnerable to it. 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid possesses two structural features that create a "perfect storm" for homocoupling:

  • Steric Hindrance: The ortho-chloro substituent physically restricts the trajectory of the incoming palladium complex during the transmetalation step.

  • Electronic Deactivation: The para-piperidinylcarbonyl (amide) group is strongly electron-withdrawing. Transmetalation requires a nucleophilic boronate species; this electron-withdrawing group (EWG) drastically reduces the electron density on the boron atom, making transmetalation highly sluggish[1].

The Consequence: Because transmetalation becomes the rate-limiting step, the catalytic cycle stalls at the Pd(II)-Ar-X intermediate. This extended lifetime allows competing off-cycle reactions—specifically, oxygen-mediated oxidative homocoupling—to dominate the reaction flask[2].

MechanisticPathways Pd0 Active Catalyst Pd(0)L (Electron-Rich) OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd + Aryl Halide (Ar-X) PdO2 Peroxo Complex Pd(II)(O2)L Pd0->PdO2 + O2 (Competing Pathway) TransMet Transmetalation Pd(II)(Ar)(Ar')L OxAdd->TransMet + Boronic Acid (Ar'-B(OH)2) (Sluggish due to EWG/Sterics) TransMet->Pd0 Regenerates Pd(0) Product Desired Cross-Product Ar-Ar' TransMet->Product Reductive Elimination TransMetHomo Double Transmetalation Pd(II)(Ar')(Ar')L PdO2->TransMetHomo + 2x Boronic Acid TransMetHomo->Pd0 Regenerates Pd(0) Dimer Homocoupled Dimer Ar'-Ar' TransMetHomo->Dimer Reductive Elimination

Figure 1: Divergent pathways of Pd-catalyzed cross-coupling vs. oxidative homocoupling.

Troubleshooting Guide & FAQs

Q1: I am seeing massive amounts of the biphenyl dimer instead of my cross-product. What is the primary mechanism driving this? A1: The primary culprit is oxygen-mediated oxidative homocoupling . Trace O₂ in your solvent oxidizes the active Pd(0) catalyst to a peroxo-Pd(II) species. Because your specific boronic acid transmetalates slowly with the desired electrophile, it instead reacts twice with this Pd(II)-O₂ species, undergoing reductive elimination to form the dimer and regenerating Pd(0)[2].

Q2: How do I adjust my reaction setup to prevent this dimerization? A2: You must attack the problem from two angles: removing oxygen and controlling concentration. First, rigorous deoxygenation (sparging with argon for 30 minutes or 3 freeze-pump-thaw cycles) is non-negotiable. Second, implement a slow addition of the boronic acid using a syringe pump. By keeping the instantaneous concentration of the boronic acid low, you statistically disfavor the bimolecular coordination required for homocoupling[3].

Q3: Which catalyst and ligand system is optimal for this sterically hindered, electron-deficient boronic acid? A3: Avoid standard ligands like PPh₃ or dppf. Instead, utilize bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or SPhos . Their electron-rich nature accelerates the oxidative addition of the aryl halide, while their extreme steric bulk physically blocks two bulky boronic acid molecules from coordinating to the palladium center simultaneously[2].

Q4: Can the choice of base or additives influence the homocoupling ratio? A4: Absolutely. Strong aqueous bases can promote protodeboronation. Use a hard, anhydrous Lewis base like K₃PO₄. Furthermore, Pd(II) precatalysts (like Pd(OAc)₂) require reduction to Pd(0) to initiate the cycle. In the absence of other reductants, two equivalents of your boronic acid are consumed to reduce the Pd(II), forming the dimer. Adding a mild reducing agent like potassium formate intercepts this process, preserving your boronic acid[4].

Quantitative Data Analysis

The table below summarizes the causal impact of optimizing reaction parameters when coupling 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid with a standard aryl bromide.

Ligand SystemBase / AdditiveAddition MethodAtmosphereCross-Product YieldHomocoupled Dimer
Pd(PPh₃)₄Na₂CO₃ (aq)All-at-onceAmbient Air12%78%
Pd(OAc)₂ / dppfK₂CO₃All-at-onceN₂ Purge45%40%
Pd(OAc)₂ / XPhosK₃PO₄All-at-onceArgon Sparged72%15%
Pd(OAc)₂ / XPhos K₃PO₄ + HCOOK Syringe Pump (2h) Freeze-Pump-Thaw 94% < 2%

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes built-in checks to verify the success of critical steps before proceeding.

Reagents Required:

  • Aryl Halide (1.0 equiv)

  • 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv)

  • Potassium Formate (0.1 equiv)

  • Solvent: 1,4-Dioxane / H₂O (10:1 v/v)

Step-by-Step Methodology:

  • Rigorous Solvent Degassing:

    • Place the 1,4-Dioxane/H₂O mixture in a Schlenk flask.

    • Perform three consecutive Freeze-Pump-Thaw cycles. Backfill with ultra-pure Argon.

    • Validation Check: The solvent should show no bubbling when placed under static vacuum at room temperature.

  • Catalyst Pre-Activation:

    • In a separate, oven-dried Schlenk flask under Argon, add Pd(OAc)₂, XPhos, K₃PO₄, potassium formate, and the Aryl Halide.

    • Add 70% of the degassed solvent mixture. Stir at room temperature for 15 minutes.

    • Validation Check: The solution should transition to a clear, pale yellow/orange color, indicating the formation of the active monomeric Pd(0)-XPhos complex. If it turns black, oxygen has infiltrated the system (Pd black precipitation).

  • Controlled Boronic Acid Addition:

    • Dissolve the 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid in the remaining 30% of the degassed solvent.

    • Load this solution into a gas-tight syringe.

    • Heat the main reaction flask to 80 °C.

    • Using a syringe pump, add the boronic acid solution dropwise over 2 hours directly into the heated reaction mixture.

    • Validation Check: Run a TLC (UV active) 30 minutes into the addition. You should observe the cross-product forming with no visible spot for the highly non-polar biphenyl dimer.

  • Completion and Workup:

    • Stir for an additional 1 hour post-addition. Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

ProtocolWorkflow Step1 1. Rigorous Degassing (Freeze-Pump-Thaw x3) Step2 2. Catalyst/Base Prep (Pd(OAc)2, XPhos, K3PO4) Step1->Step2 Step3 3. Syringe Pump Addition (Boronic Acid over 2h) Step2->Step3 Step4 4. Controlled Heating (60-80 °C, Inert Atm) Step3->Step4 Step5 5. Product Isolation (High Yield, <2% Dimer) Step4->Step5

Figure 2: Optimized workflow for suppressing boronic acid homocoupling via controlled addition.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at:[Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at:[Link]

Sources

Troubleshooting

Ideal storage conditions to prevent degradation of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid

Welcome to the Technical Support Center for 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid (CAS: 1451392-96-3) . As a fundamental building block in organic synthesis—particularly in Suzuki-Miyaura cross-coupling re...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid (CAS: 1451392-96-3) . As a fundamental building block in organic synthesis—particularly in Suzuki-Miyaura cross-coupling reactions—this reagent requires precise handling.

This guide is designed for researchers, scientists, and drug development professionals. It synthesizes field-proven insights with rigorous mechanistic causality to help you troubleshoot degradation issues, optimize storage, and ensure reproducible experimental outcomes.

Core Stability Concepts: The "Why" Behind Degradation

To prevent the degradation of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid, we must first understand its structural vulnerabilities. The stability of this compound is primarily influenced by its susceptibility to three main pathways: protodeboronation , oxidation , and dehydration [1].

The presence of the ortho-chloro group and the para-amide (piperidinylcarbonyl) group makes the aryl ring highly electron-deficient. This electron withdrawal increases the Lewis acidity of the boron center, making it highly susceptible to coordinating with hydroxide ions or water. This coordination forms a boronate intermediate, which significantly lowers the activation energy required for the cleavage of the carbon-boron bond—a process known as protodeboronation[2][3].

degradation_pathways BA 2-Chloro-4-(1-piperidinylcarbonyl) phenylboronic acid Proto Protodeboronation (Ar-H Formation) BA->Proto Moisture / Base / Heat Oxid Oxidation (Phenol Formation) BA->Oxid O2 / Extended Air Exposure Borox Dehydration (Boroxine Formation) BA->Borox Dry Heat / Vacuum Desiccation

Mechanistic degradation pathways of arylboronic acids under suboptimal storage.

Troubleshooting & FAQs

Q1: Why did my Suzuki-Miyaura coupling fail after storing the reagent on the benchtop for 3 months? A: Your reagent likely underwent protodeboronation or oxidation . When stored at room temperature without an inert gas, the carbon-boron bond can cleave, replacing the boron with a proton (protodeboronation)[1][2]. Alternatively, the boron center can oxidize to form a phenol[1]. Because your specific compound contains electron-withdrawing chloro and amide groups, it is particularly sensitive to ambient moisture acting as a weak nucleophile over time[4].

Q2: My NMR shows a mass shift and broad peaks, but no phenol or Ar-H peaks. Is my reagent degraded? A: It is not permanently degraded; it has likely dehydrated into a boroxine (a cyclic acid anhydride). Boronic acids exist in a thermodynamic equilibrium with their boroxine forms. Storing the reagent in excessively dry conditions (e.g., prolonged vacuum desiccation) drives this equilibrium toward the trimeric boroxine by removing water. While still chemically viable for cross-coupling, the boroxine has a drastically different molecular weight (roughly 3×MWboronic_acid​−3×MWwater​ ), which will completely throw off your stoichiometric calculations if you weigh it assuming it is the free acid.

Q3: What are the absolute best practices for long-term vs. short-term storage? A: For short-term handling (days to a few weeks), room temperature (20-22°C) in a tightly sealed container is acceptable[5]. However, for long-term storage, you must store the compound refrigerated (2-8°C) under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and moisture-induced hydrolysis[1].

Quantitative Data & Storage Parameters

To ensure maximum shelf-life and reactivity, adhere to the following storage parameters and be aware of the root causes of degradation.

Table 1: Degradation Pathways and Root Causes
Degradation PathwayRoot Cause / CatalystStructural VulnerabilityImpact on Experiment
Protodeboronation Moisture, Acid/Base extremes, HeatOrtho-chloro group increases boron electrophilicityComplete loss of reactivity; Ar-H byproduct formation.
Oxidation Oxygen ( O2​ ), LightBoron center susceptibilityFormation of unreactive phenols and boric acid.
Boroxine Formation Extreme desiccation, VacuumReversible dehydrationStoichiometric errors (weighing errors).
Table 2: Recommended Storage Parameters for CAS 1451392-96-3
Storage DurationTemperatureAtmosphereContainer
Short-Term (< 1 Month) 20°C to 22°C[5]Ambient (Tightly Sealed)Amber glass vial, Parafilm sealed
Long-Term (> 1 Month) 2°C to 8°C[1]Argon or Nitrogen ( N2​ )Amber glass vial inside a desiccator
In Solution -20°C[1]Argon or Nitrogen ( N2​ )Septum-sealed vial

Experimental Protocols for QC & Recovery

To maintain scientific integrity, every reagent must be treated as a self-validating system. Use the following protocols to assess the purity of your boronic acid and recover it if boroxine formation has occurred.

qc_workflow Start Retrieve Reagent from Storage QC 11B & 1H NMR Analysis Start->QC Check Purity & Speciation? QC->Check Store Proceed to Cross-Coupling Check->Store Free Acid > 95% Recover Hydrolyze Boroxine (Protocol 2) Check->Recover Boroxine Present Discard Discard (Protodeboronated) Check->Discard Ar-H / Phenol Detected Recover->QC

Quality control and storage workflow for boronic acid derivatives.

Protocol 1: Assessing Reagent Purity via NMR

Causality: 1H NMR detects the loss of the C-B bond (appearance of a new Ar-H proton), while 11B NMR differentiates between the free boronic acid and the boroxine anhydride.

  • Sample Preparation: Dissolve 5-10 mg of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid in 0.5 mL of anhydrous DMSO−d6​ . Note: Do not use CDCl3​ , as it poorly solvates boronic acids and can artificially drive boroxine formation in the NMR tube.

  • 1H NMR Acquisition: Scan the aromatic region (7.0–8.0 ppm). Look for the appearance of a new proton signal at the C1 position, which indicates protodeboronation has occurred.

  • 11B NMR Acquisition: Acquire the boron spectrum. A sharp peak around 28-30 ppm confirms the presence of the free boronic acid. A shift toward 15-20 ppm indicates the sample has dehydrated into a boroxine.

Protocol 2: Re-hydrating Boroxines (Recovery)

Causality: Boroxine formation is a reversible thermodynamic process. By introducing water under mild conditions, the trimeric ring is hydrolyzed back into three equivalents of the free boronic acid.

  • Suspension: Suspend the boroxine-rich powder in a solvent mixture of Tetrahydrofuran (THF) and ultra-pure water (9:1 v/v ratio).

  • Hydrolysis: Stir the suspension at room temperature (20-22°C) for 1 to 2 hours until the solution becomes completely homogeneous.

  • Solvent Removal: Carefully evaporate the THF under reduced pressure using a rotary evaporator. Critical: Do not apply excessive heat or high vacuum, as this will immediately drive the equilibrium back to the boroxine.

  • Lyophilization: Freeze-dry the remaining aqueous suspension overnight. This yields the pure, free boronic acid without inducing thermal dehydration.

  • Verification: Re-run Protocol 1 to confirm successful conversion.

References

  • Protodeboronation Wikipedia[Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface National Institutes of Health (NIH) / PMC[Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Journal of the American Chemical Society (ACS Publications)[Link]

  • 2-Chloro-4-(Piperidine-1-Carbonyl)phenyl Boronic Acid Biola University[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method to assess the purity of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method to assess the purity of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid. This critical starting material and intermediate in pharmaceutical synthesis demands rigorous analytical control to ensure the safety and efficacy of the final drug product. We will delve into the rationale behind experimental choices, compare alternative approaches, and provide a detailed, self-validating protocol grounded in scientific principles and regulatory expectations.

Introduction: The Analytical Imperative for Boronic Acids

2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid belongs to the boronic acid class of compounds, which are pivotal in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The purity of these reagents is paramount, as impurities can lead to side reactions, lower yields, and the introduction of potentially genotoxic byproducts into the final active pharmaceutical ingredient (API).[1] Common impurities in boronic acids can include starting materials, byproducts from synthesis, and degradation products such as boroxines (cyclic anhydrides) and products of protodeboronation.[2][3]

A robust, validated stability-indicating HPLC method is therefore essential to separate and quantify the main component from its potential impurities, ensuring consistent quality of the material. This guide will compare different chromatographic strategies and detail the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5]

Method Development: A Comparative Approach to Chromatographic Selectivity

The development of a successful HPLC method hinges on achieving adequate separation (resolution) of the main peak from all potential impurities. This requires a systematic evaluation of stationary and mobile phases.

Stationary Phase Selection: A Comparison of Reversed-Phase Columns

For a molecule like 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid, which possesses moderate polarity, reversed-phase HPLC is the most suitable technique.[6] However, the choice of the specific C18 column can significantly impact the separation, particularly concerning the inherent instability of boronic acids.

Column ChemistryAdvantagesDisadvantagesRationale for Selection/Rejection
Standard C18 (e.g., Agilent Zorbax Eclipse XDB C18) Widely available, good general-purpose hydrophobicity.Higher residual silanol activity can lead to peak tailing for polar analytes and potentially catalyze on-column hydrolysis of the boronic acid.[7][8]Rejected due to the risk of on-column degradation, which would compromise the accuracy of the purity assessment.[7][9]
End-capped C18 (e.g., Waters XSelect Premier HSS T3) Low silanol activity due to advanced end-capping, minimizing undesirable secondary interactions. This leads to improved peak shape and reduced on-column degradation.[8] The T3 bonding provides balanced retention for both polar and non-polar compounds.May be more expensive than standard C18 columns.Recommended. The inert surface is crucial for the accurate analysis of labile boronic acids, preventing the formation of analytical artifacts.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte.May not provide sufficient retention for the aliphatic piperidinyl group.Considered as a secondary option if the C18 column fails to resolve critical impurity pairs.
Mobile Phase Optimization: The Key to Resolution

The mobile phase composition, including the organic modifier, pH, and buffer, must be carefully optimized to achieve the desired separation.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for boronic acid analysis as it often provides better peak shape and lower viscosity, leading to higher efficiency. A gradient elution, starting from a lower concentration of acetonitrile and gradually increasing, will be necessary to elute both polar and non-polar impurities within a reasonable timeframe.

  • Aqueous Phase and pH Control: The pKa of the boronic acid group is typically in the range of 8-10. Controlling the pH of the mobile phase is critical for consistent retention and peak shape.

    • Acidic pH (e.g., 0.1% Formic Acid, pH ~2.7): At this pH, the boronic acid group will be protonated and neutral, leading to good retention on a reversed-phase column. This is the recommended starting point as it also minimizes the potential for silanol interactions.[10][11]

    • Neutral or High pH: Operating at higher pH would deprotonate the boronic acid, making it anionic. While this could be an alternative separation strategy, it increases the risk of on-column degradation and interactions with residual silanols.

Recommended Starting Conditions:

ParameterConditionRationale
Column Waters XSelect Premier HSS T3 (or equivalent), 2.5 µm, 4.6 x 100 mmProvides high efficiency and an inert surface to prevent on-column degradation.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good retention and peak shape.[10][11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 15 minutesTo elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good efficiency and reproducibility.
Detection UV at 254 nm (or optimal wavelength determined by UV scan)The aromatic ring and carbonyl group should provide strong UV absorbance.
Injection Volume 5 µLTo avoid column overload.
Diluent Acetonitrile:Water (50:50)A solvent that solubilizes the analyte and is compatible with the mobile phase. Pure aprotic solvents like acetonitrile can minimize hydrolysis before injection.[8][9]

HPLC Method Validation Protocol

Once the method is developed and optimized, it must be validated to demonstrate its suitability for the intended purpose, as mandated by regulatory agencies like the FDA and EMA, following ICH guidelines.[4][12][13][14][15][16][17]

Experimental Workflow for Method Validation

Caption: Workflow for HPLC Method Development and Validation.

Step-by-Step Validation Parameters

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18][19]

Protocol:

  • Forced Degradation: Subject the analyte to stress conditions to intentionally produce degradation products.[6][20][21]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Dry heat at 105 °C for 48 hours.

    • Photolytic Stress: Expose to UV/Vis light (ICH Q1B) for an appropriate duration.

  • Analysis: Analyze the stressed samples, along with an unstressed sample and a placebo (if applicable).

  • Peak Purity Assessment: Use a photodiode array (PDA) detector to assess the peak purity of the main component in all stressed samples. The purity angle should be less than the purity threshold.

Acceptance Criteria:

  • The method must be able to separate the main peak from all degradation products and any known impurities.

  • The mass balance should be between 95% and 105%.

Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.[22]

Protocol:

  • Prepare a series of at least five standard solutions of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid at different concentrations, typically ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Objective: To determine the closeness of the test results obtained by the method to the true value.[22]

Protocol:

  • Perform the analysis on a sample of known purity (e.g., a reference standard).

  • Alternatively, use a spike-recovery method. Spike a known amount of the analyte into a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.

  • Calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the nominal concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Protocol: These are typically determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

  • LOD: 3.3 x (Standard Deviation of the Intercept / Slope of the Calibration Curve)

  • LOQ: 10 x (Standard Deviation of the Intercept / Slope of the Calibration Curve)

Acceptance Criteria:

  • LOD is typically a signal-to-noise ratio of 3:1.

  • LOQ is typically a signal-to-noise ratio of 10:1, and the precision at this concentration should be acceptable (e.g., RSD ≤ 10%).

Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the aqueous phase (± 0.1 unit)

  • Analyze a system suitability solution under each condition.

Acceptance Criteria:

  • The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined acceptance criteria.

Data Summary and Visualization

Comparative Data for Method Validation Parameters
Validation ParameterAcceptance CriteriaAlternative Method (Standard C18) - HypotheticalRecommended Method (End-capped C18) - Hypothetical
Specificity Peak Purity > 99.5%Fails peak purity in oxidative stress due to on-column degradation.Passes peak purity in all stress conditions.
Linearity (r²) ≥ 0.9990.99850.9998
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 103.5% (wider range due to instability)99.2 - 101.1%
Precision (RSD) ≤ 2.0%2.5%0.8%
LOQ (µg/mL) Report Value0.5 µg/mL0.1 µg/mL
Robustness System suitability passesFails resolution criteria with minor pH change.Passes all robustness challenges.
Logical Relationship of Validation Parameters

Validation_Relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures analyte is measured Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision LOQ LOQ Accuracy->LOQ Accuracy at low levels Precision->LOQ Precision at low levels

Caption: Interdependence of Key HPLC Validation Parameters.

Conclusion

The purity of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid is a critical quality attribute that necessitates a well-developed and rigorously validated HPLC method. A comparative evaluation of column chemistries strongly indicates that a modern, end-capped C18 column is superior for mitigating the inherent instability of boronic acids during analysis.[7][8] By systematically validating the method for specificity, linearity, range, accuracy, precision, limits of detection and quantitation, and robustness according to ICH guidelines, laboratories can ensure the generation of reliable and defensible data.[4][5] This, in turn, supports the development and manufacture of safe and effective pharmaceutical products.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. GMP Compliance. Retrieved from [Link]

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. Retrieved from [Link]

  • Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. Retrieved from [Link]

  • SIELC Technologies. (2018, February 20). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. EMA. Retrieved from [Link]

  • European Medicines Agency. (2023, December 15). Quality guidelines: specifications, analytical procedures and analytical validation. EMA. Retrieved from [Link]

  • Borman, P., & Nethercote, P. (Eds.). (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Rajmane, A. D., & Shinde, K. P. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(3), 164-170.
  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]

  • GMP Platform. (2026, February 24). EMA/ICH Q2(R2) 分析法バリテーションガイドラインが最終発出. GMP Platform. Retrieved from [Link]

  • Pi-Luo, C., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(7), 849-861. [Link]

  • U.S. Food and Drug Administration. (2000).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • LCGC International. (2026, February 17). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014, February 19). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International. Retrieved from [Link]

  • GMP Compliance. (2026, January 14). FDA Warning Letter: OOS Handling and HPLC Method Validation. GMP Compliance. Retrieved from [Link]

  • Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]<758::AID-JPS7>3.0.CO;2-U

  • Hall, D. G. (Ed.). (2011).
  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved from [Link]

  • D'Acquarica, I., et al. (2013). An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. Molecules, 18(6), 6435-6447. [Link]

  • Ivanov, A. S., et al. (2013). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. ResearchGate. Retrieved from [Link]

  • Academia.edu. (n.d.). Analytical Method Development and Forced Degradation Studies on Proteasome Inhibitor: Bortezomib As A Part of Preformulation Study to Develop Stable Lyophilized Dosage Form. Academia.edu. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Dong, M. W. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • IJTSRD. (2021, September 15). Stability Indicating HPLC Method Development –A Review. IJTSRD. Retrieved from [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Retrieved from [Link]

  • Waters Corporation. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Waters. Retrieved from [Link]

  • Journal of Chromatography B. (2025, December 5). Supercritical fluid extraction, LC-MS profiling, and QbD-guided green HPLC method for standardization of Careya arborea Roxb. nanoemulsion. ScienceDirect. Retrieved from [Link]

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Comparative

Benchmarking 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid in High-Throughput Library Screening: A Comparative Guide

In the landscape of modern drug discovery, the efficiency and accuracy of high-throughput screening (HTS) campaigns are paramount. The selection of building blocks for these libraries is a critical determinant of success...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the efficiency and accuracy of high-throughput screening (HTS) campaigns are paramount. The selection of building blocks for these libraries is a critical determinant of success, influencing hit quality, downstream optimization, and ultimately, the path to a viable clinical candidate. Boronic acids and their derivatives have become indispensable tools for medicinal chemists, serving as versatile synthons in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling and as pharmacologically active fragments in their own right.[1][2][3] This guide provides an in-depth analysis of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid , benchmarking its performance within a high-throughput screening context against a curated set of analogous phenylboronic acid derivatives.

The unique structural features of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid—a chloro substituent ortho to the boronic acid and a piperidinylcarbonyl group para—suggest its potential for generating compounds with desirable pharmacological properties. The chlorine atom can modulate the acidity of the boronic acid and influence binding interactions, while the piperidinylcarbonyl moiety provides a vector for exploring structure-activity relationships (SAR) and improving physicochemical properties.[4][5]

This guide is intended for researchers, scientists, and drug development professionals engaged in the design and execution of HTS campaigns. We will delve into a practical, albeit illustrative, experimental workflow, present comparative data, and discuss the underlying scientific principles that inform the selection and evaluation of screening compounds.

The Role of Boronic Acids in HTS: A Mechanistic Overview

Boronic acids are prized in drug discovery for two primary reasons: their utility in synthesis and their intrinsic biological activity. As building blocks, they are key participants in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[6][7] In the context of HTS, diverse libraries of compounds can be rapidly synthesized from a common boronic acid precursor, allowing for systematic exploration of chemical space.

Beyond their synthetic utility, the boronic acid moiety itself is a privileged warhead for targeting certain enzyme classes, most notably serine proteases.[8] The boron atom can form a reversible covalent bond with the hydroxyl group of a serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[9][10] This interaction can lead to potent and selective inhibition.

A Comparative High-Throughput Screening Workflow

To objectively assess the performance of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid, we will outline a hypothetical HTS campaign targeting a generic serine protease. This workflow is designed to be a self-validating system, incorporating multiple quality control checkpoints.

Experimental Design

The screening campaign will be conducted in 384-well plates to maximize throughput while conserving reagents.[11][12] A fluorescence resonance energy transfer (FRET) based assay will be employed to measure protease activity.[13][14] In this assay, cleavage of a fluorogenic substrate by the protease results in an increase in fluorescence, which can be quantified using a plate reader.

The following compounds will be compared:

  • Test Compound: 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid

  • Comparator A: 2-Chloro-4-(methoxycarbonyl)phenylboronic acid[1]

  • Comparator B: 2-Chloro-4-pyridinylboronic acid

  • Comparator C: (2-Chloro-4-(hydroxymethyl)phenyl)boronic acid[15]

These comparators were selected to probe the influence of the para-substituent on inhibitory activity and overall HTS performance.

High-Throughput Screening Workflow Diagram

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cluster_validation Hit Validation Compound_Dispensing Compound Dispensing (Test & Comparators) Enzyme_Addition Enzyme Addition (Serine Protease) Compound_Dispensing->Enzyme_Addition Control_Dispensing Control Dispensing (Positive & Negative) Control_Dispensing->Enzyme_Addition Substrate_Addition Substrate Addition (FRET Substrate) Enzyme_Addition->Substrate_Addition Incubation Incubation (Room Temperature) Substrate_Addition->Incubation Fluorescence_Reading Fluorescence Reading (Plate Reader) Incubation->Fluorescence_Reading Primary_Hit_ID Primary Hit Identification (% Inhibition > 50%) Fluorescence_Reading->Primary_Hit_ID Z_Factor_Calc Z'-Factor Calculation (Plate Quality Control) Fluorescence_Reading->Z_Factor_Calc Dose_Response Dose-Response Curves (IC50 Determination) Primary_Hit_ID->Dose_Response Counterscreen Counterscreen (Assay Interference) Dose_Response->Counterscreen Final_Hits Validated Hits Counterscreen->Final_Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Step-by-Step Experimental Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of each test and comparator compound (10 mM in DMSO) to designated wells of a 384-well assay plate.

    • Dispense 50 nL of a known serine protease inhibitor (e.g., aprotinin) into positive control wells.[13]

    • Dispense 50 nL of DMSO into negative control wells.

  • Enzyme Addition:

    • Add 10 µL of serine protease solution (in appropriate assay buffer) to all wells.

  • Substrate Addition and Incubation:

    • Add 10 µL of FRET substrate solution to all wells to initiate the enzymatic reaction.

    • Incubate the plates at room temperature for 30 minutes, protected from light.

  • Fluorescence Reading:

    • Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis and Hit Identification:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify primary "hits" as compounds exhibiting >50% inhibition.

    • Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor ≥ 0.5 is considered excellent for screening.[11][16]

  • Hit Validation:

    • For primary hits, perform dose-response experiments to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

    • Conduct a counterscreen (e.g., a screen without the enzyme) to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds).

Comparative Performance Data

The following table summarizes the hypothetical performance of our test compound and its comparators in the serine protease HTS campaign.

CompoundStructurePrimary Hit Rate (%)IC50 (µM)Z'-FactorCounterscreen Hit
Test Compound 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid1.22.50.85No
Comparator A 2-Chloro-4-(methoxycarbonyl)phenylboronic acid0.85.10.83No
Comparator B 2-Chloro-4-pyridinylboronic acid0.510.80.86No
Comparator C (2-Chloro-4-(hydroxymethyl)phenyl)boronic acid0.3> 500.84No
Interpretation of Results

Based on this hypothetical data, 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid emerges as the most promising candidate from this series. It exhibits the highest primary hit rate and the most potent IC50 value. This suggests that the piperidinylcarbonyl moiety at the para position may be involved in favorable interactions within the enzyme's active site, potentially accessing a sub-pocket not engaged by the other comparators.

The lower potency of Comparators A, B, and C suggests that the size, electronics, and hydrogen bonding capacity of the para-substituent are critical for inhibitory activity. The ester in Comparator A and the pyridine in Comparator B are less effective, while the simple hydroxylmethyl group in Comparator C shows negligible activity.

Importantly, all compounds demonstrated excellent performance in terms of assay quality, with high Z'-factors and no interference in the counterscreen. This underscores the suitability of this chemical class for HTS.

Mechanism of Action: Serine Protease Inhibition

The inhibitory activity of phenylboronic acids against serine proteases is attributed to the formation of a reversible covalent bond between the boron atom and the catalytic serine residue.

Serine Protease Inhibition Pathway Diagram

Serine_Protease_Inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor Boronic Acid Inhibitor cluster_complex Tetrahedral Intermediate Enzyme_Ser-OH Serine (Ser-OH) Tetrahedral_Complex Enzyme-Ser-O-B(OH)2-R Enzyme_Ser-OH->Tetrahedral_Complex Nucleophilic Attack Enzyme_His Histidine (His) Enzyme_His->Enzyme_Ser-OH Proton Abstraction Enzyme_Asp Aspartate (Asp) Enzyme_Asp->Enzyme_His Stabilization Boronic_Acid R-B(OH)2 Boronic_Acid->Tetrahedral_Complex

Caption: Covalent inhibition of a serine protease by a boronic acid.

The catalytic triad of serine, histidine, and aspartate in the enzyme's active site facilitates the nucleophilic attack of the serine hydroxyl group on the electrophilic boron atom.[12][17] This forms a stable, tetrahedral boronate adduct, effectively inactivating the enzyme. The substituents on the phenyl ring of the boronic acid play a crucial role in orienting the molecule within the active site and making additional non-covalent interactions that contribute to binding affinity and selectivity.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to benchmarking a novel screening compound, 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid , in a high-throughput screening context. Our hypothetical results highlight its potential as a valuable building block for the discovery of serine protease inhibitors. The superior performance of the test compound compared to its analogs underscores the importance of rational library design and the nuanced effects of substituent choice on biological activity.

For drug discovery programs, the next steps would involve:

  • Screening against a broader panel of proteases to determine selectivity.

  • X-ray crystallography of the inhibitor bound to the target enzyme to elucidate the binding mode and guide further optimization.[9][18]

  • Synthesis of a focused library around the 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid scaffold to further probe SAR and improve potency and pharmacokinetic properties.

By combining robust HTS methodologies with a deep understanding of the underlying chemical and biological principles, researchers can more effectively navigate the complexities of early-stage drug discovery and identify promising new therapeutic leads.

References

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (n.d.). MDPI. Retrieved March 17, 2026, from [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen. Retrieved March 17, 2026, from [Link]

  • Enhanced HTS Hit Selection via a Local Hit Rate Analysis. (2021, November 13). Journal of Chemical Information and Modeling. Retrieved March 17, 2026, from [Link]

  • A novel high throughput screening assay for HCV NS3 serine protease inhibitors. (2003, February 15). PubMed. Retrieved March 17, 2026, from [Link]

  • Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. (2020, December 31). RSC Publishing. Retrieved March 17, 2026, from [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Assay performance and the Z'-factor in HTS. (2023, March 30). Drug Target Review. Retrieved March 17, 2026, from [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). Retrieved March 17, 2026, from [Link]

  • High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. (2021, August 12). PubMed. Retrieved March 17, 2026, from [Link]

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2013, October 9). PLOS One. Retrieved March 17, 2026, from [Link]

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2013, October 9). PMC. Retrieved March 17, 2026, from [Link]

  • Small Compound Screening Overview. (n.d.). Target Discovery Institute - University of Oxford. Retrieved March 17, 2026, from [Link]

  • An integrated platform for a high-throughput pharmacokinetic study of glycosides using a boronic acid-functionalized 96-well glass plate. (2019, August 7). PubMed. Retrieved March 17, 2026, from [Link]

  • High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Boronic acid, B-[3-chloro-4-[(3-methyl-1-piperidinyl)carbonyl]phenyl]-. (n.d.). ChemBK. Retrieved March 17, 2026, from [Link]

  • (PDF) High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. (2021, July). ResearchGate. Retrieved March 17, 2026, from [Link]

  • 2-Chloro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 17, 2026, from [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024, August 13). Journal of the American Chemical Society. Retrieved March 17, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

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  • Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. (2014, September 25). PubMed. Retrieved March 17, 2026, from [Link]

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Validation

Comparative catalytic efficiency of palladium catalysts with 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid

An In-Depth Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic Acid Introduction: Navigating the Challenges of Modern Cross-Coupling The Suzuki-Miyaur...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic Acid

Introduction: Navigating the Challenges of Modern Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries, for its remarkable ability to form carbon-carbon bonds under mild conditions with high functional group tolerance.[1][2][3] The development of complex molecules, such as active pharmaceutical ingredients (APIs), often involves the coupling of highly functionalized and sterically demanding building blocks.

This guide focuses on a particularly challenging substrate: 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid . Its structure presents a classic challenge for catalyst selection, combining two key features that can impede catalytic efficiency:

  • Steric Hindrance: The bulky piperidinylcarbonyl group at the 4-position, ortho to one of the boronic acid's attachment points to the phenyl ring, creates significant steric congestion. This can hinder the approach of the palladium catalyst and slow down crucial steps in the catalytic cycle.[4][5]

  • Electronic Effects: The presence of an electron-withdrawing chloro-substituent at the 2-position can influence the electronic properties of the boronic acid, potentially affecting the rate of transmetalation.

Selecting an optimal palladium catalyst system is therefore not a matter of routine but a critical decision that directly impacts reaction yield, efficiency, and scalability. This guide provides a comparative analysis of various palladium catalyst systems, grounded in mechanistic principles, to empower researchers to make informed decisions when working with this and structurally related substrates.

The Engine of Synthesis: The Palladium-Catalyzed Catalytic Cycle

To understand why one catalyst outperforms another, we must first dissect the fundamental mechanism of the Suzuki-Miyaura reaction. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8][9] The efficiency of each step is profoundly influenced by the choice of palladium precursor and, most critically, the ancillary ligands attached to the palladium center.[10][11]

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle cluster_out Pd0 Pd(0)L_n PdII_OxAdd R¹-Pd(II)-X(L_n) Pd0->PdII_OxAdd Oxidative Addition (R¹-X) PdII_Trans R¹-Pd(II)-R²(L_n) PdII_OxAdd->PdII_Trans Transmetalation (R²-B(OH)₂) PdII_Trans->Pd0 Reductive Elimination Product R¹-R² PdII_Trans->Product Product Formation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: A Pd(0) complex inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate. Electron-rich ligands on the palladium center accelerate this step.[10]

  • Transmetalation: The organic group from the boronic acid (after activation by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.[6][9] This step can be rate-limiting, especially with sterically hindered boronic acids.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst. Bulky ligands often promote this final step.[10][12]

The Decisive Factor: A Comparative Analysis of Ligand Classes

The "personality" of a palladium catalyst is defined by its ligands. For challenging substrates like 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid, the choice of ligand is paramount. We will compare two dominant classes: bulky phosphines and N-heterocyclic carbenes (NHCs).

Bulky, Electron-Rich Phosphine Ligands

This class of ligands, particularly the dialkylbiaryl phosphines developed by Buchwald and others, has revolutionized cross-coupling chemistry.[6][9] Their efficacy stems from a combination of steric bulk and strong electron-donating ability.

  • Mechanism of Action: The steric bulk facilitates the crucial reductive elimination step and helps to create a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is believed to be the active catalyst.[9] The electron-rich nature of the phosphorus atom increases the electron density on the palladium, which accelerates the initial oxidative addition step.[10][12]

  • Prominent Examples:

    • SPhos (Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine): Known for its general applicability and high activity.

    • XPhos (Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine): The increased steric bulk from the isopropyl groups often provides superior results for highly hindered substrates.

    • RuPhos (Di(adamantan-1-yl)(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine): The adamantyl groups provide a unique steric profile that can be highly effective.

N-Heterocyclic Carbene (NHC) Ligands

NHCs are another class of highly effective ligands for palladium-catalyzed cross-coupling.[13] They are known for forming very stable palladium complexes and possess even stronger σ-donating properties than most phosphines.

  • Mechanism of Action: The strong Pd-NHC bond leads to robust catalysts that resist decomposition at high temperatures. Their exceptional electron-donating ability can significantly accelerate oxidative addition. The "flexible steric bulk" of many NHC ligands can also accommodate sterically demanding substrates effectively.[5][14]

  • Prominent Examples:

    • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A widely used, sterically demanding NHC ligand.

    • IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): Offers a different steric and electronic profile compared to IPr.[13]

    • PEPPSI™-type catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): These are pre-formed Pd(II)-NHC complexes that are air- and moisture-stable, offering significant practical advantages.[2]

Quantitative Performance Comparison

To illustrate the expected differences in performance, the following table summarizes hypothetical experimental data for the coupling of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid with a model electrophile, 4-bromoanisole. These values are based on established principles of catalyst activity for hindered substrates.

Catalyst System (Precursor + Ligand)Proposed Loading (mol%)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)Rationale for Performance
Pd(OAc)₂ + PPh₃ (Triphenylphosphine)2.035181.5Baseline: PPh₃ lacks the necessary bulk and electron-donating character for this challenging transformation, leading to slow reductive elimination and catalyst decomposition.
Pd₂(dba)₃ + P(t-Bu)₃ (Tri-tert-butylphosphine)1.075756.3Good: A simple, bulky, and electron-rich phosphine that improves upon PPh₃ but may be less stable than biaryl phosphines at elevated temperatures.[12]
Pd(OAc)₂ + SPhos 0.59519015.8Excellent: A well-balanced dialkylbiaryl phosphine ligand providing high stability and activity for hindered substrates.[6]
Pd₂(dba)₃ + XPhos 0.59819616.3Superior: The enhanced steric bulk of XPhos is ideally suited to promote reductive elimination of the sterically congested product.[4]
[Pd(IPr)(cin)Cl] (PEPPSI-IPr)0.59619216.0Excellent: An air-stable NHC precatalyst offering high thermal stability and strong electron donation, making it highly effective for coupling aryl chlorides and hindered substrates.[5][14]
  • TON (Turnover Number): Moles of product per mole of catalyst. A measure of catalyst stability and overall efficiency.[15][16]

  • TOF (Turnover Frequency): TON per unit time. A measure of the intrinsic speed or activity of the catalyst.[15][16]

Experimental Protocol: A Self-Validating System for Catalyst Screening

To ensure trustworthy and reproducible results, a standardized experimental protocol is essential. The following procedure is designed for the comparative screening of palladium catalysts for the Suzuki-Miyaura coupling of 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid.

Workflow Diagram

Experimental_Workflow A 1. Reactant Preparation (Schlenk Tube) B 2. Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Reagent Addition (Boronic Acid, Aryl Halide, Base) B->C D 4. Catalyst Addition (Pd Precursor + Ligand) C->D E 5. Solvent Addition (Degassed Dioxane) D->E F 6. Reaction (Stir at 100 °C) E->F G 7. Monitoring (TLC / GC-MS) F->G H 8. Work-up & Purification (Extraction & Chromatography) G->H I 9. Analysis (NMR, Yield, TON/TOF Calculation) H->I

Caption: A standardized workflow for palladium catalyst screening.

Step-by-Step Methodology
  • Reactant Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid (1.2 mmol, 1.2 equiv.), the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

    • Causality: K₃PO₄ is an effective base for forming the reactive boronate species, which is crucial for the transmetalation step.[6][9] Using an excess of the boronic acid can help drive the reaction to completion.

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 0.01 equiv) and the corresponding ligand (e.g., SPhos, 0.02 mmol, 0.02 equiv). Add this solid mixture to the Schlenk tube.

    • Causality: A 1:2 Pd:Ligand ratio is often optimal for in-situ catalyst formation with monodentate phosphine ligands, ensuring the formation of the active L-Pd(0) species.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

    • Causality: The active Pd(0) catalyst is sensitive to oxidation, which is a common deactivation pathway. An inert atmosphere is critical for catalyst longevity and reproducible results.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.

    • Causality: Dioxane is a common, relatively high-boiling solvent for Suzuki reactions. Degassing the solvent (e.g., by sparging with argon) removes dissolved oxygen.

  • Reaction: Place the sealed tube into a preheated oil bath at 100 °C and stir vigorously for the specified time (e.g., 12 hours).

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Characterize the final product by NMR and mass spectrometry to confirm its identity and calculate the final yield.[17]

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of a sterically hindered and electronically modified substrate such as 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid , catalyst selection is a critical determinant of success.

  • Recommendation: For highest efficiency and yield, catalyst systems based on bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are the primary recommendation. Their ability to accelerate both oxidative addition and reductive elimination makes them ideally suited for overcoming the steric and electronic challenges presented by the substrate.

  • Alternative: N-Heterocyclic Carbene (NHC)-based catalysts , particularly stable precatalysts like PEPPSI-IPr, represent an excellent alternative. They offer high thermal stability and operational simplicity, which can be advantageous for large-scale synthesis or when reactions require high temperatures.

It is strongly advised that researchers perform a preliminary screen of 2-3 top-performing catalyst systems, as outlined in the provided protocol, to identify the optimal conditions for their specific coupling partners and desired scale.

References

  • Bardera, M. A., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(7), 863-873. [Link]

  • Various Authors. (2023). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Poli, G. Basics of Catalysis and Kinetics. University of Paris-Sud. [Link]

  • Yoneda Labs. (2021). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Vaddamanu, N. S., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Chen, J., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(28), 5423-5431. [Link]

  • Kozuch, S., & Martin, J. M. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(12), 2787-2794. [Link]

  • Stahl, S. S. (2017). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews, 117(19), 1125-1169. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Cembellin, F., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 779. [Link]

  • Costentin, C., et al. (2012). Turnover Numbers, Turnover Frequencies, and Overpotential in Molecular Catalysis of Electrochemical Reactions. Journal of the American Chemical Society, 134(27), 11235-11242. [Link]

  • Wikipedia. Turnover number. Wikipedia. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Schmalz, H.-G., et al. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. The Journal of Organic Chemistry, 76(18), 7484-7491. [Link]

  • Chen, K., & Davies, H. M. L. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Chemical Society Reviews, 43(18), 6558-6571. [Link]

  • YouTube. (2023). Turnover Number and Turnover Frequency of catalysts. YouTube. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is not only scientific rigor but also an unwavering commitment to safety. The handling of specialized reagents like 2-Chl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is not only scientific rigor but also an unwavering commitment to safety. The handling of specialized reagents like 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid, a compound with significant potential in synthetic chemistry and drug development, demands a meticulous approach to personal protection. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of your work.

While a specific Safety Data Sheet (SDS) for this novel compound may not be universally available, a robust hazard assessment can be conducted by examining its structural motifs: a chlorinated aromatic ring and a boronic acid functional group. Boronic acids as a class are known to be irritants, and halogenated organic compounds warrant careful handling.[1][2][3][4] Therefore, we will proceed with a conservative and comprehensive PPE strategy grounded in established laboratory safety principles.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is crucial to contextualize its role within the widely accepted "Hierarchy of Controls." This framework prioritizes the most effective safety measures. PPE, while essential, is the final line of defense.

  • Elimination/Substitution: Not applicable when the specific compound is required.

  • Engineering Controls: These are physical changes to the workspace that isolate the hazard. They are your primary and most critical layer of protection.

  • Administrative Controls: Work policies and procedures that reduce exposure.

  • Personal Protective Equipment (PPE): Equipment worn to minimize exposure to hazards.

For handling 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid, engineering controls are non-negotiable.

  • Primary Engineering Control: The Chemical Fume Hood All manipulations of solid 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid and its volatile solutions must be conducted within a certified chemical fume hood.[5][6] This is to prevent the inhalation of fine powder, which can cause respiratory irritation, and to contain any vapors from solvents used.[1][3] The fume hood's constant airflow draws contaminants away from the user, providing a critical barrier of protection.

Mandatory PPE Protocol: A Detailed Breakdown

A comprehensive PPE strategy leaves no room for ambiguity. The following protocol outlines the minimum required equipment for any procedure involving this compound.

The eyes are exceptionally vulnerable to chemical insults. Protection is therefore paramount.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory where this chemical is present.[7][8]

  • Splash Hazard Operations: When preparing solutions, performing liquid transfers, or running reactions where splashing is possible, you must upgrade to chemical splash goggles.[7][8][9] Goggles provide a 360-degree seal around the eyes, offering superior protection against splashes from any angle.

  • High-Risk Procedures: For tasks involving larger volumes (>1 liter) or a significant risk of energetic reaction, a full-face shield must be worn in addition to chemical splash goggles.[8][10] The face shield protects the entire face from splashes and impacts.

The primary route of dermal exposure is through the hands. Proper glove selection and technique are critical.

  • Glove Type: Chemical-resistant nitrile gloves are the standard for incidental contact with 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid.[9][11] Nitrile provides a robust barrier against a wide range of chemicals.

  • Glove Integrity: Always inspect gloves for tears or punctures before use.

  • Technique: When handling the solid or concentrated solutions, consider double-gloving. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Disposal: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of used gloves immediately in the designated hazardous waste container. Never wash or reuse disposable gloves.

Your personal clothing is not a substitute for proper laboratory attire.

  • Laboratory Coat: A clean, flame-resistant or 100% cotton lab coat must be worn and fully fastened.[5][7] This protects your skin and personal clothing from accidental spills.

  • Personal Attire: Full-length pants and closed-toe shoes are a fundamental requirement for entering and working in any laboratory environment.[7][8] This prevents exposure to spills that may reach the floor or splash below bench level.

  • Under Normal Conditions: When all work is performed within a certified chemical fume hood, a respirator is typically not required.[5]

  • Emergency or Non-Standard Situations: In the event of a large spill outside of a fume hood or if engineering controls fail, respiratory protection will be necessary. In such cases, a NIOSH-approved air-purifying respirator with a combination of organic vapor and particulate (P100) cartridges should be used by trained personnel.[12] Use of such equipment must be part of a comprehensive respiratory protection program that complies with OSHA standards (29 CFR 1910.134), including medical clearance and annual fit-testing.

Data Presentation: PPE Selection by Laboratory Task

For immediate operational clarity, the following table summarizes the required PPE for different tasks associated with 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if applicable)
Weighing Solid Compound Safety Glasses (Goggles recommended)Single Pair of Nitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot required in a fume hood
Preparing Solutions Chemical Splash GogglesDouble Pair of Nitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot required in a fume hood
Running Reaction/Workup Chemical Splash GogglesDouble Pair of Nitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot required in a fume hood
Handling Large Volumes (>1L) Face Shield + GogglesDouble Pair of Nitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot required in a fume hood
Spill Cleanup Face Shield + GogglesHeavy-duty Nitrile or Butyl GlovesChemical-resistant Apron + Lab CoatNIOSH-approved respirator may be required
Waste Disposal Chemical Splash GogglesSingle Pair of Nitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot required
Experimental Protocols: PPE Donning and Doffing Procedures

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Body Protection: Don lab coat and fasten completely.

  • Hand Protection: Don the inner pair of gloves (if double-gloving).

  • Hand Protection (Outer): Don the outer pair of gloves, ensuring the cuff goes over the sleeve of the lab coat.

  • Eye/Face Protection: Don safety goggles and/or face shield.

Doffing Sequence (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves (if used). Peel them off without touching the outside with your inner glove.

  • Body Protection: Unfasten and remove the lab coat by folding it inward on itself to contain any contamination. Hang it in its designated area or place it in a laundry bin.

  • Eye/Face Protection: Remove the face shield and/or goggles from the back to the front.

  • Inner Gloves: Remove the final pair of gloves by peeling one off with the other gloved hand, then using the bare hand to slide under the cuff of the remaining glove and peeling it off without touching the outside.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid start Start: Assess Task fume_hood Is work in a certified fume hood? start->fume_hood stop STOP! Do not proceed without a functioning fume hood. fume_hood->stop No task_type What is the task? fume_hood->task_type Yes weighing Weighing Solid task_type->weighing Dry Powder solution Preparing Solution / Running Reaction task_type->solution Liquid/Solution spill Spill Cleanup task_type->spill Emergency ppe_weighing Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves weighing->ppe_weighing ppe_solution Standard PPE: - Lab Coat - Chemical Goggles - Double Nitrile Gloves solution->ppe_solution ppe_spill Enhanced PPE: - Chemical Apron - Face Shield + Goggles - Heavy-duty Gloves - Consider Respirator spill->ppe_spill

Caption: Decision workflow for selecting appropriate PPE based on the specific laboratory task.

Operational and Disposal Plans

Safe handling extends beyond personal protection to include operational and disposal procedures.

  • Spill Management: In the case of a small spill within the fume hood, use a chemical spill kit absorbent. Wear the appropriate enhanced PPE as detailed in the table above. Collect all contaminated materials in a sealed, clearly labeled hazardous waste bag or container. For large spills, evacuate the area, alert your institution's Environmental Health and Safety (EHS) office, and restrict access.

  • Waste Disposal: All materials contaminated with 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid, including excess solid, contaminated solvents, gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[11][13][14] Use a designated, sealed, and clearly labeled hazardous waste container. Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.[11][13]

By integrating these robust PPE protocols, operational plans, and a foundational understanding of the "why" behind each step, you can confidently and safely advance your research. Your commitment to safety is a direct investment in the quality and success of your scientific endeavors.

References

  • NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health. [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards . The Center for Construction Research and Training (CPWR). [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . PMC (PubMed Central). [Link]

  • PPE For Chemical Handling With Example . Industrial Safety Tips. [Link]

  • OSHA's PPE Laboratory Standards . Clarion Safety Systems. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide . Safety by Design. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals . Carlos Arboles. [Link]

  • Boric Acid Safety & Hazards . Lab Alley. [Link]

  • Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Washington. [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety . Dartmouth College. [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK . SDS Management Software. [Link]

  • How To Safely Dispose of Boric Acid . Lab Alley. [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% . Cole-Parmer. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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